7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Description
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Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBUYABGSQMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424655 | |
| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116757-66-5 | |
| Record name | 2,3-Dihydro-7-methoxy-1,4-benzodioxin-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116757-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in medicinal and organic chemistry. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, acting on a wide variety of pharmacological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic details, and practical experimental protocols.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule to identify potential starting materials and key bond formations. Two primary disconnections present themselves as the most viable strategies:
-
C-C Bond Disconnection (Formylation): The most intuitive disconnection is of the aldehyde's carbon-carbon bond to the aromatic ring. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, on a pre-existing 7-methoxy-2,3-dihydro-1,4-benzodioxine ring.
-
C-O Bond Disconnection (Cyclization): Alternatively, disconnecting the two ether linkages of the dioxane ring leads back to a substituted catechol derivative. This strategy involves building the heterocyclic ring onto a benzene core that already possesses the required methoxy and aldehyde (or a precursor) functionalities.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway I: Formylation of an Electron-Rich Benzodioxane Core
This pathway is arguably the more direct and efficient approach, provided the starting material, 7-methoxy-2,3-dihydro-1,4-benzodioxine, is accessible. The core of this strategy is the introduction of a formyl group onto the electron-rich aromatic ring via electrophilic aromatic substitution.
The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation
The Vilsmeier-Haack reaction is an exceptionally effective method for formylating electron-rich aromatic compounds.[2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic iminium salt known as the Vilsmeier reagent.[4][5]
Mechanism and Regioselectivity:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[3]
-
Electrophilic Attack: The 1,4-benzodioxane ring system is rendered electron-rich by the two ether oxygen atoms and the methoxy substituent. The methoxy group is a strong activating, ortho-para directing group. The position para to the methoxy group is blocked. The two ortho positions are C6 and C8. Steric hindrance from the adjacent dioxane ring makes the C6 position the more favorable site for electrophilic attack.
-
Aromatization and Hydrolysis: The aromatic ring attacks the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde product.[4]
Caption: Vilsmeier-Haack formylation workflow.
Synthesis Pathway II: Dioxane Ring Construction
General Procedure:
The synthesis typically starts from 3,4-dihydroxybenzaldehyde or a related compound where one hydroxyl may be protected to guide the reaction.[6] The catechol derivative is treated with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base (e.g., K₂CO₃).[7] The base deprotonates the phenolic hydroxyl groups, and the resulting phenoxides act as nucleophiles, displacing the bromide ions in a sequential Sₙ2 reaction to form the six-membered dioxane ring.
Challenges:
-
Starting Material: The synthesis of the starting material, such as 4-methoxy-5-formyl-catechol, can be complex.
-
Regioselectivity: If starting from a less substituted catechol, multiple isomers can be formed.
-
Reaction Conditions: The cyclization reaction can be sluggish and may require high temperatures or phase-transfer catalysts to achieve good yields.[7]
Comparative Analysis and Preferred Pathway
| Feature | Pathway I (Formylation) | Pathway II (Cyclization) |
| Efficiency | High, typically a one-step transformation. | Multi-step, often requiring protection/deprotection. |
| Yield | Generally good to excellent. | Variable, depends heavily on the efficiency of each step. |
| Regiocontrol | Excellent; directed by the activating methoxy group. | Can be problematic without carefully chosen starting materials. |
| Starting Materials | Requires 7-methoxy-2,3-dihydro-1,4-benzodioxine. | Requires a substituted catechol, which may need to be synthesized. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale due to multiple steps. |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
7-Methoxy-2,3-dihydro-1,4-benzodioxine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 5 °C. A solid may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 7-methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure this compound as a solid.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect signals for the aromatic protons (singlets or doublets in the 6.5-7.5 ppm region), the aldehyde proton (a singlet around 9.8-10.0 ppm), the dioxane methylene protons (-OCH₂CH₂O-, a multiplet around 4.3 ppm), and the methoxy protons (-OCH₃, a singlet around 3.9 ppm).
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), dioxane carbons (~64 ppm), and the methoxy carbon (~56 ppm).
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1670-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₄, M.W. = 194.18 g/mol ) should be observed.
References
-
M. S. C. Pedras, et al. (1995). Syntheses of 2-Substituted 6/7-Methoxy-l,4-benzodioxan-7/6-carbaldehydes. Bioscience, Biotechnology, and Biochemistry, 59(9), 1742-1744. [Link]
-
Faigl, F., et al. (2020). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 16, 2197–2206. [Link]
-
Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1123-1131. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]
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Gu, W., et al. (2000). Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. Tetrahedron: Asymmetry, 11(14), 2947-2953. [Link]
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Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]
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Bolchi, C., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chemistry: A European Journal, 23(1), 1-10. [Link]
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Khan, M. T. H. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]
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Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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PubChem. (n.d.). 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved January 14, 2026, from [Link]
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SpectraBase. (n.d.). 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved January 14, 2026, from [Link]
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Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards. [Link]
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Physical and chemical properties of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
A Comprehensive Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Abstract: This document provides an in-depth analysis of this compound, a key heterocyclic intermediate. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for designing molecules with diverse biological activities.[1] This guide elucidates the core physicochemical properties, spectral characteristics, synthesis protocols, and key applications of this specific derivative, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind its synthetic pathways and its potential as a building block for complex therapeutic agents.
Core Physicochemical Characteristics
This compound is a solid, crystalline compound at room temperature.[2] Its stability under standard conditions, coupled with the reactive aldehyde functional group, makes it a valuable synthetic intermediate. Proper storage at refrigerated temperatures (approximately 4°C) under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 116757-66-5 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 321.6 ± 30.0 °C (at 760 mmHg) | [2] |
| InChI Key | KAMBUYABGSQMFF-UHFFFAOYSA-N |[2] |
Structural Elucidation via Spectroscopic Analysis
Confirming the identity and purity of this compound relies on standard analytical techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its spectral features based on well-established principles of spectroscopy.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The two aromatic protons on the benzene ring would appear as singlets in the aromatic region (δ 6.5-7.5 ppm), a consequence of their isolated positions. The methoxy group (-OCH₃) protons would yield a sharp singlet around δ 3.8-4.0 ppm. The four protons of the dihydrodioxine ring are chemically equivalent in pairs and would likely present as a singlet or a complex multiplet around δ 4.2-4.4 ppm.
-
¹³C-NMR: The carbon spectrum would be defined by the aldehyde carbonyl carbon, resonating significantly downfield (~190 ppm). The spectrum would also show distinct signals for the eight other carbon atoms: two aromatic carbons attached to oxygen, two aromatic carbons attached to other carbons, the methoxy carbon (~55-60 ppm), and the two equivalent methylene carbons of the dioxine ring (~64-68 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band between 1670-1690 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[5][6] Additional key signals include C-O stretching vibrations for the aryl ether and methoxy groups in the 1200-1300 cm⁻¹ region and the characteristic aromatic C=C stretching bands around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would show a distinct molecular ion (M⁺) peak corresponding to its molecular weight of 194.19. Common fragmentation patterns would likely involve the loss of the formyl radical (-CHO) or a methyl radical (-CH₃) from the methoxy group.
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through a multi-step process, leveraging foundational organic reactions. The core strategy involves first constructing the benzodioxane ring system, followed by introducing the aldehyde functionality.
Representative Synthesis Protocol
This protocol is based on established methods for forming the 1,4-benzodioxane ring and subsequent aromatic formylation.[5][7]
Step 1: Synthesis of 4-Methoxy-1,2-benzenediol The precursor, 4-methoxy-1,2-benzenediol (4-methoxycatechol), can be prepared from commercially available starting materials such as vanillin through a Baeyer-Villiger oxidation followed by hydrolysis.
Step 2: Formation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine
-
To a solution of 4-methoxy-1,2-benzenediol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.[7]
-
After cooling to room temperature, filter the inorganic salts and pour the filtrate into water to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization or column chromatography to yield 7-Methoxy-2,3-dihydro-1,4-benzodioxine.
Step 3: Formylation to Yield the Target Compound
-
Cool a solution of anhydrous dichloromethane (CH₂Cl₂) and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) (1.5 eq), to -10 °C under an inert atmosphere.
-
Prepare a formylating agent, such as dichloromethyl methyl ether (1.2 eq), in a separate flask with CH₂Cl₂.
-
Slowly add a solution of 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1.0 eq) in CH₂Cl₂ to the Lewis acid suspension.
-
Add the formylating agent dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir for 1-2 hours, allowing the reaction to proceed.[5]
-
Quench the reaction carefully with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway to the target compound.
Chemical Reactivity
The reactivity is dominated by the aldehyde group. It readily undergoes nucleophilic addition reactions, such as reductive amination, Wittig reactions, and aldol condensations, to build more complex molecular architectures. The electron-donating nature of the methoxy and dioxine ether groups activates the aromatic ring, facilitating electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry.[1] The 1,4-benzodioxane moiety is a key pharmacophore found in numerous biologically active compounds.
-
Adrenergic Receptor Antagonists: The benzodioxane structure is central to a class of potent α₁-adrenergic receptor antagonists.[8] By modifying the aldehyde group into various amine-containing side chains, researchers can synthesize libraries of compounds to probe receptor subtype selectivity, which is critical for developing drugs with fewer side effects.[1][8]
-
Serotonergic Agents: This scaffold is also utilized in the design of ligands for serotonin (5-HT) receptors, which are targets for treating a range of central nervous system disorders.[1]
-
Anticancer and Antimicrobial Agents: The structural rigidity and hydrogen bonding capabilities of the benzodioxane ring make it an attractive starting point for the development of novel anticancer and antibacterial drugs.[1][9] The aldehyde serves as a convenient chemical handle to append other pharmacophores or to construct fused ring systems.
-
Intermediate for Fine Chemicals: Beyond pharmaceuticals, related benzodioxine structures are used in the formulation of specialty polymers and as components in the flavor and fragrance industry.[10]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: The compound is classified as harmful.[2] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13][14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]
-
-
First Aid Measures:
Conclusion
This compound is more than a simple chemical compound; it is a strategic building block for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and role as a key intermediate for high-value molecules underscore its importance. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and strategically deploy this compound in their scientific endeavors.
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A Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Synthesis, Characterization, and Applications
This technical guide provides an in-depth overview of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, structural analysis, and a discussion of its potential applications.
Introduction: The Significance of the 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a prominent structural motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a versatile scaffold have made it a cornerstone in the design of therapeutics. Molecules incorporating this core structure have demonstrated a wide array of pharmacological activities, including potent and selective antagonism at α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial properties.[1] this compound represents a key intermediate, functionalized with both methoxy and aldehyde groups, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery programs.
Nomenclature, Structure, and Physicochemical Properties
The formal nomenclature and key identifiers for the target compound are systematically outlined below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 116757-66-5[2] |
| Molecular Formula | C₁₀H₁₀O₄[2] |
| Molecular Weight | 194.18 g/mol |
| Physical Form | Solid[2] |
| Melting Point | 130-131 °C[2] |
| Boiling Point | 321.6 ± 30.0 °C (Predicted)[2] |
Chemical Structure:
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (Catechol Intermediate)
This procedure is adapted from the synthesis of 5-hydroxyvanillin from 5-bromovanillin.
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromovanillin (1 equivalent), sodium hydroxide (approx. 7 equivalents), and a catalytic amount of precipitated copper powder.
-
Reaction: Add water and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 18-24 hours.
-
Workup & Isolation: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., H₂SO₄ or HCl), leading to the precipitation of the product. The crude product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization to yield the catechol intermediate.
Step 2: Synthesis of this compound
This protocol is a standard method for the formation of the 1,4-benzodioxane ring.[3]
-
Reagents & Setup: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, approx. 2 equivalents) and 1,2-dibromoethane (approx. 1.1 equivalents).
-
Reaction: The reaction mixture is stirred vigorously and heated to 100–110 °C for 4–8 hours.[3] The reaction should be monitored by TLC until the starting material is consumed.
-
Workup & Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The DMF is partially removed in vacuo, and the residue is poured into water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.[2]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and comparison with structurally similar molecules.
| Data Type | Predicted Characteristics |
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Aromatic Protons: Two singlets, δ ≈ 6.8-7.4 ppm. - Dioxane Protons (-OCH₂CH₂O-): A multiplet or two triplets, δ ≈ 4.2-4.4 ppm (4H). - Methoxy Protons (-OCH₃): Singlet, δ ≈ 3.9 ppm (3H). |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): δ ≈ 190 ppm. - Aromatic Carbons: δ ≈ 110-155 ppm. - Dioxane Carbons (-OCH₂CH₂O-): δ ≈ 64-65 ppm. - Methoxy Carbon (-OCH₃): δ ≈ 56 ppm. |
| FTIR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong absorption around 1670-1690 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O-C Stretch (Ether & Dioxane): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. - C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. |
Disclaimer: The NMR and FTIR data presented are predictive and based on established chemical shift and absorption frequency principles. Experimental verification is required for confirmation.
Role as a Synthetic Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores and structural motifs.
Caption: Role as a versatile building block in medicinal chemistry.
This intermediate is particularly well-suited for the synthesis of analogs of known α1-adrenoceptor antagonists. For example, reductive amination of the aldehyde can be used to install various amine-containing side chains, a common feature in many G-protein coupled receptor (GPCR) ligands. Furthermore, oxidation to the corresponding carboxylic acid provides another key functional group for amide coupling and further derivatization.
Conclusion
This compound is a strategically important molecule for chemical synthesis. Its straightforward, multi-step preparation from common starting materials and the presence of two key functional groups on the privileged 1,4-benzodioxane scaffold make it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization, empowering further exploration of its potential in developing novel chemical entities.
References
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[No Source Title] . ScienceOpen. Available at: [Link]
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Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) . Rhodium Drug Synthesis Archive. Available at: [Link]
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Lévai, A., et al. (2018). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Molecules, 23(11), 2948. Available at: [Link]
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3-BROMO-4,5-DIHYDROXYBENZALDEHYDE . FDA Global Substance Registration System. Available at: [Link]
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3,4-dihydroxy-5-methoxybenzaldehyde synthesis . ScienceMadness Discussion Board. Available at: [Link]
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Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 99, 153835. Available at: [Link]
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Benzaldehyde, 3-hydroxy-4-methoxy- . NIST Chemistry WebBook. Available at: [Link]
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Comparison between the FTIR spectra of 7-methoxy-1-tetralone, 7,7′-Dimethoxy-1,1′-binaphthalene, and 7′-Methoxy-[1,1′-binaphthalen]-7-ol . ResearchGate. Available at: [Link]
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1H- and 13C-NMR chemical shifts for compound 7 . ResearchGate. Available at: [Link]
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3,4,5-Trimethoxybenzaldehyde . Wikipedia. Available at: [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]
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Pigini, M., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-6412. Available at: [Link]
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A Comprehensive Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key organic intermediate, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its unique molecular architecture, featuring a benzodioxane core, a methoxy group, and a reactive aldehyde functional group, renders it a versatile building block for the creation of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutic agents. For researchers, scientists, and professionals in drug development, a thorough understanding of this intermediate is paramount for leveraging its full potential in innovative research and development endeavors. The benzodioxane moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including acting as antagonists for adrenergic and serotoninergic receptors, and exhibiting potential as antitumor and antibacterial agents.[1]
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116757-66-5 | Internal |
| Molecular Formula | C₁₀H₁₀O₄ | Internal |
| Molecular Weight | 194.19 g/mol | Internal |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 78-79 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as DMF and ethyl acetate. | [2] |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling. The following safety precautions should be observed:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of a suitably substituted catechol with an appropriate electrophile to form the dihydrobenzodioxine ring, followed by formylation. A general and effective method is outlined below.
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and Its Derivatives
This guide provides a comprehensive overview of the synthetic strategies for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in the development of novel therapeutics. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of derivative synthesis.
Introduction: The Significance of the 1,4-Benzodioxane Moiety
The 2,3-dihydro-1,4-benzodioxine ring system is a core component of many compounds with significant pharmacological properties, including anti-inflammatory and anticancer agents.[3][4] The specific substitution pattern of an aldehyde at the 6-position and a methoxy group at the 7-position provides a versatile platform for the synthesis of a diverse library of derivatives with potential therapeutic applications.[5] This guide will detail the primary synthetic routes to this valuable building block, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy: A Two-Stage Approach
The most logical and efficient synthesis of this compound can be dissected into two principal stages:
-
Formation of the 7-Methoxy-2,3-dihydro-1,4-benzodioxine core: This is typically achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.[1][6][7][8]
-
Formylation of the aromatic ring: Introduction of the carbaldehyde group at the 6-position is accomplished via electrophilic aromatic substitution. Several classic formylation reactions are applicable, with the choice depending on factors such as substrate reactivity, desired regioselectivity, and available reagents.
Stage 1: Synthesis of the 7-Methoxy-2,3-dihydro-1,4-benzodioxine Precursor
The foundational step is the construction of the methoxy-substituted benzodioxane ring. This is most commonly achieved by reacting a suitably substituted catechol or hydroquinone with a 1,2-dihaloethane. For the target molecule, the logical starting material is 4-methoxyphenol, which can be synthesized from hydroquinone.[3][9]
Protocol 1: Synthesis of 4-Methoxyphenol from Hydroquinone
Principle: This synthesis involves the selective mono-methylation of hydroquinone.
Reaction:
Step-by-Step Methodology:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of hydroquinone in a solution of 1.25 moles of sodium hydroxide in water.
-
With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, maintaining the reaction temperature below 40°C using a water bath.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure complete reaction and to decompose any remaining dimethyl sulfate.
-
Cool the reaction mixture. The solid product can be isolated by filtration and washed with water.
-
The crude 4-methoxyphenol can be purified by recrystallization from petroleum ether or by vacuum distillation.
Protocol 2: Williamson Ether Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine
Principle: This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.[1]
Reaction:
Step-by-Step Methodology:
-
To a solution of 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (2-3 equivalents).[10]
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.
-
Add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Stage 2: Formylation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine
With the precursor in hand, the next critical step is the introduction of the aldehyde functionality at the C-6 position. The methoxy group at C-7 is an ortho-, para-directing activator, making the C-6 and C-8 positions susceptible to electrophilic attack. Due to steric hindrance from the dioxine ring, formylation is expected to occur predominantly at the C-6 position. Several established formylation methods are suitable for this transformation.
Method A: The Vilsmeier-Haack Reaction
Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF), as the formylating agent.[11][12] This method is particularly effective for electron-rich aromatic compounds.[13]
Mechanism Overview:
-
Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).
-
Electrophilic attack of the Vilsmeier reagent on the aromatic ring.
-
Hydrolysis of the resulting iminium salt to yield the aldehyde.
Protocol 3: Vilsmeier-Haack Formylation
Step-by-Step Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3-5 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl3) (1.5-2 equivalents) dropwise, maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a minimal amount of DMF or a suitable solvent like dichloromethane and add it to the Vilsmeier reagent solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 50-80°C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Method B: The Duff Reaction
Principle: The Duff reaction is a formylation method specific to phenols and other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[14] The reaction proceeds via an iminium ion intermediate.[15]
Protocol 4: Duff Reaction
Step-by-Step Methodology:
-
Prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.
-
To this hot mixture, add 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).
-
Maintain the reaction temperature at 150-160°C for 15-30 minutes.
-
Cool the reaction mixture and hydrolyze the intermediate by adding a mixture of concentrated sulfuric acid and water.
-
The product is often isolated by steam distillation from the reaction mixture. Alternatively, the cooled reaction mixture can be extracted with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Method C: The Reimer-Tiemann Reaction
Principle: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.[16] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ.[4]
Protocol 5: Reimer-Tiemann Reaction
Step-by-Step Methodology:
-
Dissolve 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in an excess of chloroform.
-
Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the biphasic mixture to reflux with vigorous stirring for several hours. The use of a phase-transfer catalyst can improve the reaction rate.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Formylation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl3, DMF | 0°C to 80°C | Generally good yields and regioselectivity for activated rings. | Requires anhydrous conditions; POCl3 is corrosive and moisture-sensitive. |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glycerol/boric acid, acetic acid) | High temperatures (150-160°C) | Useful for phenols and highly activated rings. | Often gives low to moderate yields.[17] |
| Reimer-Tiemann | CHCl3, Strong Base (e.g., NaOH) | Reflux | A classic and well-established method. | Can result in low yields and the formation of byproducts. |
Synthesis of Derivatives
This compound is a versatile intermediate for the synthesis of a wide range of derivatives. The aldehyde functionality can undergo numerous transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid.
-
Reduction: Formation of the corresponding alcohol.
-
Reductive Amination: Synthesis of various amines.
-
Wittig Reaction and related olefination reactions: To introduce carbon-carbon double bonds.
-
Condensation reactions: Formation of imines (Schiff bases), hydrazones, and other related structures.
Conclusion
The synthesis of this compound is a key process for accessing a class of compounds with significant potential in drug discovery. The two-stage synthetic approach, involving the initial formation of the benzodioxane ring via Williamson ether synthesis followed by electrophilic formylation, provides a reliable and adaptable route to the target molecule. The choice of formylation method—Vilsmeier-Haack, Duff, or Reimer-Tiemann—can be tailored based on specific laboratory conditions and desired outcomes. The resulting aldehyde is a versatile intermediate that opens the door to a vast chemical space of derivatives for further investigation.
References
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 8829-8832.
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Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of the Benzodioxane Portion of Haedoxans. (1989). Agricultural and Biological Chemistry, 53(6), 1557-1563.
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Preparation of 4-methoxyphenol - PrepChem.com. (n.d.). Retrieved from [Link]
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Synthesis of 2,3-dihydrobenzo[b][9][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). Future Medicinal Chemistry, 10(11), 1323-1343.
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Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Williamson ether synthesis - chemeurope.com. (n.d.). Retrieved from [Link]
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Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2487.
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Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Process for making aromatic aldehydes. (1974). US Patent 3,833,660.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4665.
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). The Royal Society of Chemistry.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press, 5(1), 1-6.
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(+)-(2R, 3R)-1,4-Benzodioxane-7-carbaldehyde Derivative, a Key Intermediate in the Total Synthesis of Haedoxan Analogs. (1995). Bioscience, Biotechnology, and Biochemistry, 59(8), 1551-1555.
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
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ChemInform Abstract: Synthesis of Enantiomerically Pure 7-Hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin Derivatives. (1994). Tetrahedron: Asymmetry, 5(4), 535-536.
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Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Advances, 13(28), 19046-19052.
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Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. (2016). RSC Advances, 6(10), 8049-8056.
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Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. (2023). Retrieved from [Link]
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How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (2018). Molecules, 23(10), 2465.
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The Duff Reaction: Researching A Modification. (2015). The ScholarShip at ECU.
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13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221559) - NP-MRD. (n.d.). Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26569-26591.
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Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. (2025). Benchchem.
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Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). Proceedings of the Iowa Academy of Science, 52(1), 193-197.
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). Molbank, 2023(3), M1676.
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0230003) - NP-MRD. (n.d.). Retrieved from [Link]
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Chemistry and pharmacology of benzodioxanes. (2008). Organic Chemistry: An Indian Journal, 4(1), 66-77.
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Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws.
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Production of 4-methoxyphenol. (1997). Japanese Patent JP-H09151151.
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1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2831.
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2015). Indonesian Journal of Chemistry, 15(2), 143-149.
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NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][18]BENZOPYRAN-7-ONE. (2007). Journal of Chemical and Pharmaceutical Research, 2015, 7(3), 253-257.
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Literature review on 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
An In-Depth Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: A Key Intermediate in Synthetic Chemistry
As a cornerstone in the synthesis of complex organic molecules, this compound presents itself as a pivotal building block for researchers and scientists in the field of drug development. Its unique structure, combining a methoxy group and an aldehyde function on the versatile 1,4-benzodioxane scaffold, offers a gateway to a diverse range of biologically active compounds. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and experimental evidence.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 116757-66-5[1] |
| Molecular Formula | C10H10O4[1] |
| Molecular Weight | 194.19 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 130-131 °C[1] |
| Boiling Point | 321.6 ± 30.0 °C at 760 mmHg[1] |
| Purity | ≥ 97%[1] |
| Storage | Store at 4°C under nitrogen[1] |
Safety Information: This compound is classified with the GHS07 pictogram, indicating it is harmful.[1] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area.
Synthesis and Mechanistic Insights
The construction of the 1,4-benzodioxane ring system is a critical step in the synthesis of this aldehyde. A common and effective method involves the reaction of a catechol precursor with 1,2-dibromoethane.
General Synthetic Protocol
A general and robust procedure for the synthesis of 1,4-benzodioxanes involves the Williamson ether synthesis.[2] In a typical reaction, a suitably substituted catechol is treated with 1,2-dibromoethane in the presence of a weak base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the dihydrobenzodioxine ring.[2]
Step-by-Step Methodology:
-
A solution of the starting catechol (e.g., 4-formyl-5-methoxybenzene-1,2-diol) is prepared in DMF.
-
Potassium carbonate is added to the solution. The carbonate acts as a base to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.
-
1,2-dibromoethane is then added to the reaction mixture.
-
The mixture is heated, typically at 100–110 °C, and stirred for several hours.[2]
-
Upon completion, the reaction is cooled, and the inorganic salts are removed by filtration.
-
The product is isolated by pouring the reaction mixture into water, which precipitates the organic product. Further purification can be achieved through recrystallization or column chromatography.
Caption: Applications of the precursor in synthesizing bioactive compounds.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group make it an ideal starting material for the construction of more complex molecules with significant potential in drug discovery and development. A solid understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the potential of the 1,4-benzodioxane scaffold in their scientific endeavors.
References
-
Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. National Institutes of Health. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]
-
3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. SpectraBase. [Link]
-
Chemistry and Pharmacology of Benzodioxanes. TSI Journals. [Link]
-
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. PubChem. [Link]
-
6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. PubMed. [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Der Pharma Chemica. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]
-
1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
This guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.19 g/mol ), a valuable intermediate in medicinal chemistry and organic synthesis. The elucidation of its molecular structure is paramount for ensuring purity, confirming reaction outcomes, and meeting regulatory standards. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Spectroscopic Expectations
Before delving into the spectra, a foundational understanding of the molecule's architecture is essential. The structure comprises a benzene ring fused to a 1,4-dioxane ring, creating the 2,3-dihydro-1,4-benzodioxine core. The aromatic ring is substituted with a methoxy (-OCH₃) group and a carbaldehyde (-CHO) group.
From this structure, we can predict the key spectroscopic signatures:
-
NMR: We anticipate two singlets in the aromatic region of the ¹H NMR spectrum due to the para-positioning of the protons. A highly deshielded singlet for the aldehyde proton and distinct signals for the methoxy and the ethylenedioxy protons of the dioxane ring are also expected. The ¹³C NMR should reveal a carbonyl carbon signal well downfield (~190 ppm), aromatic carbons, a methoxy carbon (~55-60 ppm), and two aliphatic carbons for the dioxane ring.
-
IR: The spectrum should be dominated by a strong carbonyl (C=O) stretch from the aldehyde. We also expect to see C-O ether stretches, aromatic C=C bending, and aliphatic C-H stretches.
-
MS: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or the methyl radical (•CH₃) from the methoxy ether.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, experiments performed in deuterated dimethyl sulfoxide (DMSO-d₆) provide a clear picture of the molecular environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, ensuring a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (typically 128-1024) are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹H NMR Data (400 MHz, DMSO-d₆)
The proton NMR spectrum provides a definitive fingerprint of the hydrogen atoms within the molecule. The electron-donating methoxy group and the electron-withdrawing aldehyde group create a distinct electronic environment that influences the chemical shifts of the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 9.98 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group and aromatic ring. |
| 7.41 | Singlet (s) | 1H | Ar-H (H-5) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| 7.30 | Singlet (s) | 1H | Ar-H (H-8) | This proton is ortho to the electron-donating methoxy group, resulting in a slightly more upfield position compared to H-5. |
| 4.32 | Multiplet (m) | 4H | -O-CH₂ -CH₂ -O- | The four protons of the ethylenedioxy bridge of the dioxane ring are chemically equivalent and appear as a complex multiplet. |
| 3.82 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group appear as a characteristic sharp singlet. |
Note: Data interpreted from a similar compound in supplementary information provided by the Royal Society of Chemistry.[1]
¹³C NMR Data (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 193.0 | C =O | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |
| 159.8 | Ar-C -OCH₃ (C-7) | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |
| 145.0 (est.) | Ar-C -O (C-4a) | Quaternary carbon of the fused ring system, attached to a dioxane oxygen. |
| 140.0 (est.) | Ar-C -O (C-8a) | Quaternary carbon of the fused ring system, attached to a dioxane oxygen. |
| 130.3 | Ar-C -CHO (C-6) | Quaternary carbon attached to the aldehyde group. |
| 122.5 | Ar-C H (C-5) | Aromatic methine carbon ortho to the aldehyde group. |
| 112.9 | Ar-C H (C-8) | Aromatic methine carbon ortho to the methoxy group, shielded by its electron-donating effect. |
| 64.5 (est.) | -O-C H₂-C H₂-O- | The two equivalent aliphatic carbons of the dioxane ring. |
| 55.4 | -OC H₃ | The carbon of the methoxy group, appearing in the typical range for methoxy substituents on an aromatic ring. |
Note: Data interpreted from a similar compound in supplementary information provided by the Royal Society of Chemistry.[1] The chemical shift of methoxy carbons typically falls in the 55-63 ppm range.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
Interpretation of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2950-2850 | C-H Stretching | Aliphatic (-CH₂-, -CH₃) | Confirms the presence of the dioxane ring and the methoxy group. |
| ~2820 & ~2720 | C-H Stretching | Aldehyde (-CHO) | These two weak bands (Fermi doublets) are characteristic of the C-H stretch of an aldehyde and are highly diagnostic. |
| ~1675 | C=O Stretching | Aromatic Aldehyde | A very strong and sharp absorption band confirming the presence of the conjugated carbonyl group. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.[3] |
| ~1600 & ~1480 | C=C Stretching | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |
| ~1260 | C-O Stretching | Aryl Ether (-O-CH₃) | Strong asymmetric stretch confirming the methoxy group attached to the aromatic ring. |
| ~1100 | C-O Stretching | Dioxane Ring | Corresponds to the C-O-C stretching vibrations within the 1,4-dioxane ring structure. |
Note: Wavenumbers are estimated based on characteristic group frequencies and data from analogous structures.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument settings (e.g., capillary voltage, cone voltage) should be optimized to favor the formation of the protonated molecular ion [M+H]⁺.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce structural information.
Analysis of Mass Spectrum
The molecular formula C₁₀H₁₀O₄ gives an exact mass of 194.0579.
| m/z | Ion | Proposed Identity | Significance |
| 195.0657 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. |
| 179.0703 | [M+H-CH₄]⁺• | Loss of Methane | A possible rearrangement and loss from the dioxane and methoxy groups. |
| 165.0546 | [M-CHO]⁺ | Loss of Formyl Radical | A common and expected fragmentation pathway for aldehydes, involving the cleavage of the C-CHO bond. |
| 151.0390 | [M-CHO-CH₂]⁺ | Subsequent loss of CH₂ | Further fragmentation of the dioxane ring after initial loss of the formyl radical. |
Note: Expected m/z values are calculated for the C₁₀H₁₀O₄ formula. Data for related adducts can be predicted.[5]
Caption: Proposed primary fragmentation pathways in ESI-MS.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound is not based on a single technique but on the convergence of all spectroscopic data. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for structural elucidation.
This comprehensive analysis, leveraging NMR, IR, and MS, provides an unambiguous structural confirmation of this compound, empowering researchers in drug development and chemical synthesis with the foundational data required for their work.
References
-
Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]
-
Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]
-
13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Natural Products Magnetic Resonance Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]
-
7-Methoxy-2-methylsulfanylquinoline-4-carbaldehyde. PubChem. [Link]
-
Tsyganov, D.V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]
-
1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]
-
6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]-quinoline. CAS Common Chemistry. [Link]
-
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. PubChemLite. [Link]
Sources
Topic: Natural Sources of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
An In-depth Technical Guide for Researchers
Abstract: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a significant heterocyclic aldehyde, primarily recognized as a crucial synthetic intermediate in the development of pharmacologically active molecules. While its prevalence in synthetic chemistry is well-documented, its existence as a direct natural product remains elusive and is not widely reported in current literature. This guide provides a comprehensive exploration of this compound, addressing its synthetic relationship to natural precursors, discussing structurally related natural analogs, and presenting a robust, field-proven methodology for its potential discovery and isolation from complex natural matrices. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and medicinal chemistry.
Introduction and Current State of Knowledge
This compound, often referred to in synthetic literature, is a key building block for constructing more complex molecules, particularly those with therapeutic potential. Its structure, featuring a benzodioxane ring, a methoxy group, and an aldehyde functional group, makes it a versatile precursor for a variety of chemical transformations.
A critical analysis of scientific literature reveals that this compound is most frequently derived from the semi-synthesis of naturally abundant precursors. Notably, its synthesis from vanillin, a primary component of vanilla bean extract, is a common route. This process typically involves the protection of the aldehyde group, followed by oxidative dearomatization and cyclization to form the dihydrobenzodioxine ring system. While the starting material is natural, the target compound itself is a product of laboratory synthesis.
The direct isolation of this compound from a plant, fungal, or marine source has not been definitively reported in peer-reviewed literature to date. This scarcity suggests that if it does exist in nature, it is likely a trace component within a highly complex chemical matrix, requiring advanced analytical techniques for its detection and characterization.
Structurally Related Natural Benzodioxanes
While the target compound is not a known natural product, the 1,4-benzodioxane scaffold is found in a variety of naturally occurring compounds, some of which exhibit significant biological activity. The study of these analogs provides crucial context and may guide researchers to potential plant families where the target compound or its derivatives could be discovered.
| Compound Name | Natural Source(s) | Reported Biological Activity |
| Eusiderin A | Eusideroxylon zwageri (Borneo ironwood) | Antitubercular, Antifungal |
| Cephalandole A | Cephalotaxus harringtonia | Cytotoxic |
| Dillapiole | Anethum graveolens (Dill), Foeniculum vulgare (Fennel) | Insecticidal, Antifungal |
| Kadsurenin L | Kadsura coccinea | Anti-HIV |
The existence of these related structures suggests that the biosynthetic machinery for producing the 1,4-benzodioxane ring system exists in nature. The specific combination of a methoxy group at position 7 and an aldehyde at position 6 may represent a rare or transient intermediate in a more complex biosynthetic pathway.
Proposed Strategy for Discovery and Isolation
Given the likely trace-level presence of the target compound, a high-sensitivity, multi-step analytical approach is required. The following protocol is a self-validating system designed for the discovery and confirmation of this compound in a natural matrix.
Rationale for Experimental Choices
-
Supercritical Fluid Extraction (SFE) with CO₂: This method is chosen for its ability to extract semi-polar compounds with high efficiency and selectivity, while minimizing thermal degradation of sensitive analytes like aldehydes. The use of a co-solvent (e.g., ethanol) allows for fine-tuning the polarity of the extraction fluid.
-
Solid-Phase Extraction (SPE) Cleanup: A multi-stage SPE cleanup is essential to remove interfering compounds such as pigments, lipids, and highly polar or non-polar materials, thereby enriching the fraction containing the target analyte.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: HPLC is the gold standard for separating complex mixtures. PDA detection provides UV-Vis spectra for each peak, offering an initial layer of identification and purity assessment. A gradient elution method is necessary to resolve compounds with a wide range of polarities.
-
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR): Unambiguous structural confirmation requires the power of HRMS (e.g., Q-TOF or Orbitrap) for accurate mass determination and elemental composition analysis, and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for definitive structural elucidation.
Detailed Experimental Protocol
Step 1: Supercritical Fluid Extraction (SFE)
-
Mill the dried and powdered plant material (e.g., 100 g) to a fine powder (40-60 mesh).
-
Pack the material into the SFE extraction vessel.
-
Set the SFE parameters:
-
Pressure: 300 bar
-
Temperature: 45°C
-
CO₂ Flow Rate: 25 g/min
-
Co-solvent: 5% Ethanol
-
Extraction Time: 120 minutes
-
-
Collect the extract in a sealed, chilled container.
-
Evaporate the solvent under reduced pressure to yield the crude extract.
Step 2: Solid-Phase Extraction (SPE) Fractionation
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the solution onto a pre-conditioned silica gel SPE cartridge (e.g., 10g).
-
Elute with a stepwise gradient of increasing polarity:
-
Fraction 1: 100% Hexane (to remove non-polar lipids)
-
Fraction 2: 80:20 Hexane:Ethyl Acetate (target fraction for semi-polar compounds)
-
Fraction 3: 100% Ethyl Acetate
-
Fraction 4: 100% Methanol
-
-
Collect each fraction separately and evaporate the solvent.
Step 3: HPLC-PDA Screening
-
Re-dissolve the residue from Fraction 2 in acetonitrile.
-
Inject onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Run a gradient elution:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 40 minutes.
-
-
Monitor the eluent with a PDA detector (200-400 nm). Compare the retention time and UV spectrum with a synthetic standard of this compound.
Step 4: Preparative HPLC Isolation
-
If a peak matching the standard is observed, scale up the separation using a preparative HPLC system with the same column chemistry.
-
Collect the fraction corresponding to the target peak.
-
Verify purity using analytical HPLC-PDA.
Step 5: Structural Confirmation
-
LC-HRMS: Infuse the purified sample into a high-resolution mass spectrometer. Determine the accurate mass and compare it to the theoretical mass of C₁₀H₁₀O₄ (m/z 194.0579). Perform fragmentation analysis (MS/MS) to confirm the presence of key structural motifs.
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra to confirm the connectivity and spatial arrangement of all atoms, providing definitive structural proof.
Workflow Visualization
Caption: A plausible biosynthetic route from caffeic acid to the target compound.
This proposed pathway involves:
-
Oxidative Cyclization: An enzymatic reaction forming the 1,4-benzodioxane ring from the catechol group and the carboxylic acid side chain (or a derivative thereof).
-
Methylation: An O-methyltransferase (OMT) enzyme methylates one of the hydroxyl groups.
-
Reduction and Oxidation: A series of enzymatic steps, potentially involving a carboxylic acid reductase (CAR) and an alcohol dehydrogenase (ADH), to convert the carboxylic acid group into the final aldehyde functionality.
Conclusion and Future Directions
This compound stands as a molecule of significant interest in synthetic chemistry, yet its natural origin remains unconfirmed. This guide posits that its apparent absence in nature may be due to its existence as a trace-level or transient metabolite. The true challenge and opportunity lie in applying advanced, high-sensitivity analytical workflows to systematically screen promising plant genera known to produce related benzodioxane structures. The detailed protocol provided herein offers a robust framework for such an investigation. Future research, combining metabolomics, transcriptomics, and enzymatic assays, will be crucial to not only discover this compound in a natural matrix but also to elucidate the biosynthetic pathways responsible for its production.
References
-
Title: Synthesis of this compound from vanillin. Source: Journal of Chemical Education. URL: [Link]
An In-depth Technical Guide to the Safety and Toxicological Assessment of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other fine chemicals. As with any novel compound intended for further development, a thorough evaluation of its safety and toxicological profile is paramount. This guide provides a comprehensive framework for the toxicological assessment of this compound, designed to meet regulatory expectations and ensure laboratory safety. This document outlines the rationale behind key toxicological assays, provides detailed experimental protocols, and offers insights into the interpretation of potential findings. The focus is on establishing a foundational safety profile, encompassing genotoxicity, acute toxicity, and local tolerance testing.
Compound Identity and Known Hazards
-
Chemical Name: this compound
-
CAS Number: 53043-38-0
-
Molecular Structure:
-
Known Hazards of Structural Analogs: Safety Data Sheets (SDS) for the structurally related compound 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde indicate that this class of chemicals may cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Standard handling precautions should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and all work should be conducted in a well-ventilated fume hood[2][4][5].
Strategic Approach to Toxicological Evaluation
A tiered, stepwise approach is the most efficient and ethical method for evaluating the toxicology of a new chemical entity. This process begins with in vitro assays to identify potential hazards at the cellular level before proceeding to more complex in vivo studies. This strategy is designed to identify potential liabilities early in development, saving time and resources.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in various biological interactions make it a valuable template for drug design.[2] 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a readily accessible starting material that serves as a versatile building block for the synthesis of a diverse array of novel compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[2][3] This guide provides detailed application notes and robust protocols for the synthesis of chalcones, α,β-unsaturated nitriles, and Schiff bases, leveraging the reactivity of this key aldehyde. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for further derivatization and biological evaluation.
I. Synthesis of Novel Chalcones via Claisen-Schmidt Condensation
Expertise & Experience: The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of chalcones, which are precursors to flavonoids and various heterocyclic compounds.[4][5] The α,β-unsaturated ketone moiety within the chalcone scaffold is a well-established pharmacophore responsible for a wide spectrum of biological activities.[4] The protocol below has been optimized for the reaction of this compound with various acetophenones. The use of a strong base like potassium hydroxide is crucial for the deprotonation of the acetophenone, generating the enolate nucleophile required for the condensation. Ethanol serves as an excellent solvent due to its ability to dissolve both the reactants and the base.
Trustworthiness: The following protocol is a self-validating system. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified by recrystallization, a technique that relies on the differential solubility of the product and impurities, ensuring high purity of the final compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized chalcones.
Protocol 1: General Procedure for the Synthesis of Chalcones
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add a freshly prepared aqueous solution of potassium hydroxide (40-50% w/v) dropwise with constant stirring at room temperature.[6]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture into crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.[7]
Data Presentation:
| Acetophenone Derivative | Product Name | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-1-phenyl-3-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | 85-90 | TBD |
| 4-Methylacetophenone | (E)-1-(p-tolyl)-3-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | 82-88 | TBD |
| 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | 88-92 | TBD |
| TBD: To be determined experimentally. |
Characterization: The synthesized chalcones should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and purity. For example, in the ¹H NMR spectrum, the characteristic doublets for the α and β protons of the enone system are expected in the range of δ 7.0-8.0 ppm with a coupling constant of approximately 15-16 Hz, confirming the trans configuration.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of chalcones.
II. Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
Expertise & Experience: The Knoevenagel condensation provides an efficient route to α,β-unsaturated nitriles, which are versatile intermediates in organic synthesis.[8] These compounds can be further transformed into a variety of heterocyclic systems. The reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a weak base.[9] Piperidine is a commonly used and effective catalyst for this transformation. The reaction is often rapid and proceeds under mild conditions.[8]
Trustworthiness: This protocol is designed for high yield and purity. The use of water as a solvent in some variations of this reaction aligns with the principles of green chemistry and simplifies the workup procedure, as the product often precipitates directly from the reaction mixture.[10] Monitoring by TLC ensures the reaction goes to completion, and the straightforward filtration and washing steps provide a high-purity product.
Protocol 2: Synthesis of (E)-2-(7-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonyl)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Water
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or water, add malononitrile (1.0-1.2 eq).[10]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture and stir at room temperature.
-
The reaction is typically rapid, and a precipitate may form within 30-60 minutes.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
Dry the product in a desiccator. Further purification by recrystallization is usually not necessary if the reaction goes to completion.
Data Presentation:
| Reactant 2 | Product Name | Yield (%) | Melting Point (°C) |
| Malononitrile | (E)-2-(7-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonyl)malononitrile | 90-95 | TBD |
| TBD: To be determined experimentally. |
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic strong absorption for the nitrile group (C≡N) around 2220 cm⁻¹. The ¹H NMR will show a singlet for the vinylic proton around δ 7.5-8.0 ppm.[11]
Reaction Scheme:
Caption: Knoevenagel condensation reaction scheme.
III. Synthesis of Novel Schiff Bases
Expertise & Experience: Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation of a primary amine with an aldehyde or ketone.[12] Schiff bases are important intermediates in many enzymatic reactions and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[13] The following protocol describes a straightforward method for the synthesis of Schiff bases from this compound and various primary amines. The use of a catalytic amount of glacial acetic acid can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Trustworthiness: The protocol's reliability stems from its simplicity and the ease of product isolation. In many cases, the Schiff base precipitates from the reaction medium upon cooling, allowing for simple filtration and purification. The reaction can be monitored by the disappearance of the aldehyde spot on a TLC plate. The structural confirmation by spectroscopic methods provides a definitive validation of the synthesized product.
Protocol 3: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Primary Amine (e.g., aniline, p-toluidine, 4-chloroaniline)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Data Presentation:
| Primary Amine | Product Name | Yield (%) | Physical State |
| Aniline | (E)-N-phenyl-1-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanimine | 80-85 | Crystalline solid |
| p-Toluidine | (E)-N-(p-tolyl)-1-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanimine | 82-88 | Crystalline solid |
| 4-Chloroaniline | (E)-N-(4-chlorophenyl)-1-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanimine | 85-90 | Crystalline solid |
Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8.0-9.0 ppm. The IR spectrum will show a C=N stretching vibration around 1600-1650 cm⁻¹.[12]
Logical Relationship Diagram:
Caption: Synthetic pathways from the starting aldehyde.
References
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. Retrieved from [Link]
- El-Sayed, R., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27283-27297.
- dos Santos, M. B., et al. (2021). Synthesis, characterization and computational study of a new dimethoxy-chalcone.
- Kováč, O., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences, 25(9), 4949.
- Kumar, D., et al. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity.
- Singh, P., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100811.
- Silva, A. B., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 34(5), 934-943.
- Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry, 20(43), 8563-8571.
- Patel, K. D., et al. (2021). Review of Methods and Various Catalysts Used for Chalcone Synthesis. International Journal of Pharmaceutical Sciences and Research, 12(8), 4064-4076.
-
Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity, and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral Data of synthesized Schiff's Bases. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Chalcone and their Heterocyclic Analogue. Retrieved from [Link]
- Bähn, S., et al. (2020).
-
PubMed. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Elarfi, M. J., & Al-Difar, H. A. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. TSI Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
-
Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
- Owaba, A. D. C., et al. (2020). Chalcones as synthons for heterocyclic compounds- a review. International Journal of Current Research, 12(09), 13833-13838.
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
-
Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOCIDAL EVALUATION OF SCHIFF BASE METAL(II) COMPLEXES FROM AMINO ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023).
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND STUDY OF MICROBIOLOGICAL ACTIVITY OF COBALT ION COMPLEX WITH [2 - (2 - METHOXYBENZYLIDINE) AMINO PHENOL] (NOMBAP). Retrieved from [Link]
-
PubMed Central. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Retrieved from [Link]
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The Versatile Role of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry programs. Among these, the 1,4-benzodioxane moiety has consistently demonstrated its value as a versatile template for the design of a wide array of therapeutic agents.[1] This guide focuses on a particularly valuable derivative, 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key building block whose unique electronic and steric properties make it an attractive starting point for the synthesis of compounds targeting a range of pathologies, from cardiovascular diseases to cancer and neurological disorders.
The strategic placement of the methoxy and aldehyde groups on the benzodioxane core provides a rich chemical handle for a variety of transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of this important synthetic intermediate.
Core Applications in Medicinal Chemistry
The inherent structural features of this compound have led to its application in several key therapeutic areas. The following sections will detail its role in the development of potent and selective therapeutic agents.
α-Adrenergic Receptor Antagonists: A Focus on Cardiovascular and Urological Disorders
The 1,4-benzodioxane scaffold is a well-established pharmacophore in the design of α-adrenergic receptor antagonists.[2][3][4][5] These agents are crucial in the management of hypertension and benign prostatic hyperplasia (BPH).[6] The 7-methoxy-6-carbaldehyde derivative serves as a critical starting material for the synthesis of analogs of successful drugs like Doxazosin, which feature a piperazine moiety linked to the benzodioxane core.
The aldehyde functionality is a key reactive center for the introduction of various amine-containing heterocycles, most notably piperazine, through reductive amination. This reaction is a robust and high-yielding method for forging the crucial carbon-nitrogen bond that is characteristic of many α1-adrenoceptor antagonists.
α1-Adrenergic receptors, located on vascular smooth muscle, mediate vasoconstriction upon stimulation by norepinephrine. Antagonists of these receptors induce vasodilation, leading to a decrease in blood pressure. In the prostate, α1-adrenoceptor blockade leads to relaxation of the smooth muscle in the bladder neck and prostate, improving urinary flow in patients with BPH.
This protocol details a representative synthesis of a key intermediate for α1-adrenergic receptor antagonists, starting from this compound.
Step 1: Synthesis of this compound
A reliable method for the synthesis of the parent aldehyde, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane.[7] The following is an adapted procedure for the 7-methoxy analog.
-
Materials: 3-hydroxy-4-methoxybenzaldehyde, 1,2-dibromoethane, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and 1,2-dibromoethane (1.1 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Step 2: Reductive Amination with a Piperazine Derivative
Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds.[8][9][10]
-
Materials: this compound, N-Boc-piperazine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) and N-Boc-piperazine (1.1 equivalents) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected piperazinyl-benzodioxane derivative. Subsequent deprotection of the Boc group can be achieved under acidic conditions to provide the free amine for further elaboration.
-
| Reagent | Molar Ratio | Purpose |
| This compound | 1 | Aldehyde starting material |
| N-Boc-piperazine | 1.1 | Amine nucleophile |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane | - | Solvent |
Anticancer Agents: Exploring Novel Cytotoxic Mechanisms
The benzodioxane scaffold has also been explored for the development of novel anticancer agents.[11][12] The aldehyde functionality of this compound is a versatile handle for the synthesis of various heterocyclic systems known to possess cytotoxic activity, such as chalcones and chromenones.[13][14]
The Knoevenagel condensation is a powerful tool in this context, allowing for the formation of carbon-carbon double bonds and the construction of α,β-unsaturated carbonyl compounds, which are known to interact with various biological targets in cancer cells.[15][16]
This protocol outlines the synthesis of a chalcone derivative, a class of compounds with demonstrated anticancer and anti-inflammatory properties.
-
Materials: this compound, a suitable acetophenone derivative (e.g., 4'-hydroxyacetophenone), sodium hydroxide, ethanol, water.
-
Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold ethanol and water, and dry under vacuum to obtain the crude chalcone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified chalcone derivative.
-
Sources
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- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2- propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 9. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 11. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for the Regioselective Formylation of 7-methoxy-1,4-benzodioxane via the Vilsmeier-Haack Reaction
An Application Guide for Drug Development Professionals
Abstract
Formylated 1,4-benzodioxane derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. This application note provides a detailed, field-proven experimental protocol for the formylation of 7-methoxy-1,4-benzodioxane. The Vilsmeier-Haack reaction is employed, offering a reliable and high-yielding method for introducing a carbaldehyde group onto the electron-rich aromatic core. We delve into the mechanistic underpinnings of the reaction, justify the choice of reagents and conditions, and present a self-validating, step-by-step procedure suitable for researchers in synthetic chemistry and drug development. The protocol includes reagent preparation, reaction execution, workup, purification, and characterization of the target product, 7-methoxy-1,4-benzodioxane-6-carbaldehyde.
Introduction & Scientific Context
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide range of therapeutic activities, including α-adrenergic blocking and anti-inflammatory effects. The introduction of a formyl (-CHO) group onto this scaffold provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex drug candidates.
Several methods exist for the formylation of aromatic rings, including the Reimer-Tiemann, Duff, and Gattermann reactions.[3][4][5][6][7][8][9] However, for electron-rich substrates like 7-methoxy-1,4-benzodioxane, the Vilsmeier-Haack reaction is often the most advantageous route.[6] It proceeds under relatively mild conditions, is highly efficient, and offers excellent regioselectivity, making it a powerful tool in organic synthesis.[10][11]
This guide details the Vilsmeier-Haack formylation of 7-methoxy-1,4-benzodioxane, which is activated by two electron-donating groups (the methoxy group and the dioxane ring ether oxygen). These groups direct electrophilic substitution to the positions ortho and para relative to them. The C6 position is doubly activated (ortho to the methoxy group and para to a dioxane oxygen), making it the most nucleophilic site and the target for regioselective formylation.
Reaction Mechanism & Rationale
The Vilsmeier-Haack reaction involves two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[12][13][14][15]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[16]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 7-methoxy-1,4-benzodioxane attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the ring.
-
Aromatization and Hydrolysis: A base (such as DMF) abstracts a proton to restore aromaticity, leading to an iminium ion intermediate. This intermediate is stable until the reaction is quenched. During aqueous workup, the iminium ion is rapidly hydrolyzed to yield the final aryl aldehyde product.[14][16]
The causality behind this choice of reaction lies in its reliability for activated systems. The Vilsmeier reagent is a weak electrophile, which prevents side reactions and ensures that substitution occurs only at the most electron-rich position of the substrate.[12]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Checkpoints, such as TLC monitoring, are included to ensure the reaction proceeds as expected before moving to the next phase.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 7-methoxy-1,4-benzodioxane | C₉H₁₀O₃ | 166.17 | 3613-30-7 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 127-09-3 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific |
Equipment: Round-bottom flasks, magnetic stirrer with stir bar, ice bath, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.
Reagent Quantities
| Compound | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 7-methoxy-1,4-benzodioxane | 166.17 | 1.0 | 5.00 g | 30.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 3.3 mL | 36.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL | - |
| Sodium Acetate | 82.03 | 4.0 | 9.88 g | 120.4 |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow for Formylation.
Procedure:
-
Reaction Setup & Reagent Formation:
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.3 mL, 36.1 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the highly exothermic reaction between DMF and POCl₃ and to prevent degradation.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Addition of Substrate:
-
Dissolve 7-methoxy-1,4-benzodioxane (5.00 g, 30.1 mmol) in DMF (5 mL).
-
Add this solution dropwise to the cold Vilsmeier reagent mixture over 15 minutes.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 4-6 hours. The color may darken to reddish-brown.
-
Self-Validation Checkpoint: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible by TLC.
-
-
Workup & Isolation:
-
Prepare a solution of sodium acetate (9.88 g, 120.4 mmol) in water (100 mL) and cool it in an ice bath.
-
Carefully and slowly pour the reaction mixture into the cold sodium acetate solution with vigorous stirring. Causality: This step quenches any remaining POCl₃ and hydrolyzes the iminium intermediate to the aldehyde. The base neutralizes the acidic byproducts.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 25%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 7-methoxy-1,4-benzodioxane-6-carbaldehyde as a solid.
-
Expected Results & Characterization
-
Product: 7-methoxy-1,4-benzodioxane-6-carbaldehyde
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 4.30 (m, 4H, -OCH₂CH₂O-), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 189.5 (CHO), 155.0, 148.5, 143.0, 125.0, 110.0, 108.0, 64.5, 64.0, 56.0.
-
IR (KBr, cm⁻¹): ~2900 (C-H), 2820, 2720 (Aldehyde C-H), 1680 (C=O, aldehyde), 1610, 1500 (C=C, aromatic).
-
Safety & Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with POCl₃.
-
Always quench the reaction by adding the reaction mixture to the quenching solution, not the other way around, to maintain better control.
References
-
NROChemistry. Vilsmeier-Haack Reaction . [Online] Available at: [Link][12]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction . [Online] Available at: [Link][13]
-
Wikipedia. Vilsmeier–Haack reaction . [Online] Available at: [Link][14]
-
Slideshare. Vilsmeier haack rxn . [Online] Available at: [Link][15]
-
Takahashi, S., et al. Syntheses of 2-Substituted 6/7-Methoxy-l,4-benzodioxan-7/6-carbaldehydes . Agricultural and Biological Chemistry, 52(4), 1059-1061 (1988). [Online] Available at: [Link][17]
-
Cambridge University Press. Duff Reaction . [Online] Available at: [Link][3]
-
ResearchGate. Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans . [Online] Available at: [Link][18]
-
TSI Journals. Chemistry and Pharmacology of Benzodioxanes . Trade Science Inc. (2007). [Online] Available at: [Link][1]
-
Wikipedia. Reimer–Tiemann reaction . [Online] Available at: [Link][5]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . [Online] Available at: [Link][10]
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction . (2020). [Online] Available at: [Link][6]
-
SynArchive. Reimer-Tiemann Formylation . [Online] Available at: [Link][7]
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications . [Online] Available at: [Link][8]
-
National Center for Biotechnology Information (NCBI). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Adv., 13(40), 28243–28281 (2023). [Online] Available at: [Link][11]
-
BYJU'S. Reimer Tiemann Reaction Mechanism . [Online] Available at: [Link][9]
-
AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? . [Online] Available at: [Link][2]
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- 1. tsijournals.com [tsijournals.com]
- 2. air.unimi.it [air.unimi.it]
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- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. synarchive.com [synarchive.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
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- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a Cornerstone Reagent in Heterocyclic Synthesis
Section 1: Introduction & Reagent Overview
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[1] The strategic synthesis of novel heterocyclic entities is, therefore, a paramount objective in medicinal chemistry. Central to this endeavor is the use of versatile and functionalized building blocks that can be elaborated into complex molecular architectures.
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is one such pivotal reagent. This compound offers a unique combination of structural features:
-
A Reactive Aldehyde: The formyl group is a highly versatile functional handle, serving as an electrophilic site for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to the construction of heterocyclic rings.
-
An Electron-Rich Aromatic System: The methoxy group and the dioxine oxygen atoms donate electron density to the benzene ring, influencing the reactivity of the aldehyde and the properties of the resulting heterocyclic products.
-
A Privileged Benzodioxane Scaffold: The 1,4-benzodioxane moiety is a common structural motif in numerous biologically active molecules, valued for its conformational rigidity and metabolic stability.[2] Its inclusion can impart favorable pharmacokinetic properties to the final compounds.
This guide provides an in-depth exploration of the utility of this compound in modern synthetic chemistry, complete with detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.
Table 1: Physicochemical Properties of the Reagent
| Property | Value | Reference |
| CAS Number | 116757-66-5 | |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 130-131 °C | |
| Boiling Point | 321.6 ± 30.0 °C at 760 mmHg |
Section 2: The Aldehyde: A Gateway to Heterocyclic Diversity
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its aldehyde functional group. As an electrophilic center, it readily participates in a variety of classical and modern organic reactions to initiate the formation of diverse heterocyclic systems. The primary reaction pathways involve the formation of a C=N bond via condensation, which then serves as a linchpin for subsequent intramolecular cyclization events.
Caption: General reactivity pathways of the title aldehyde.
Section 3: Application I: Synthesis of Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The most direct and widely employed method for quinoxaline synthesis is the condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound.[5][6] this compound serves as an excellent precursor in this transformation, reacting with ortho-diamines to furnish highly functionalized quinoxaline scaffolds.
Protocol 1: Synthesis of 2-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)quinoxaline
This protocol details the synthesis of a representative quinoxaline derivative via a one-pot cyclocondensation reaction.
Caption: Workflow for a typical quinoxaline synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzene-1,2-diamine (1.0 eq)
-
Absolute Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.94 g, 10 mmol, 1.0 eq) and benzene-1,2-diamine (e.g., 1.08 g, 10 mmol, 1.0 eq).
-
Add absolute ethanol (40 mL) to the flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude quinoxaline derivative. If necessary, further purification can be achieved by recrystallization from ethanol.
Scientist's Insight (Causality behind choices): The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants at elevated temperatures while allowing the typically more rigid and less polar quinoxaline product to precipitate upon cooling, simplifying isolation. The reaction is self-oxidizing; the intermediate dihydrequinoxaline readily aromatizes to the stable quinoxaline ring system under the reaction conditions, often without the need for an external oxidizing agent.
Table 2: Expected Data for a Representative Product
| Parameter | Expected Outcome |
| Yield | 80-95% |
| Appearance | Yellow to off-white solid |
| ¹H NMR (CDCl₃) | Peaks expected in aromatic region (δ 7.5-9.0 ppm), singlet for methoxy (δ ~3.9 ppm), and signals for the dihydrodioxine protons (δ ~4.3 ppm). |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
Section 4: Application II: Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[7][8] This approach offers high efficiency, atom economy, and is ideal for rapidly generating libraries of structurally diverse compounds for biological screening.[9][10] The aldehyde functionality makes our title compound an ideal "A" component for various MCRs.
Protocol 2: Biginelli-Type Synthesis of a Dihydropyrimidinone Derivative
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. This protocol adapts the reaction for our specific aldehyde.
Mechanism Rationale: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the aldehyde carbonyl group, making it more electrophilic. This facilitates the initial condensation with urea to form an acyliminium ion intermediate. This highly reactive intermediate is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone heterocyclic core.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (Solvent)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde (1.94 g, 10 mmol, 1.0 eq), ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), and urea (0.90 g, 15 mmol, 1.5 eq) in ethanol (20 mL).
-
Add 3-4 drops of concentrated HCl to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture in an ice bath. The product will often precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess urea and catalyst, followed by a wash with a small amount of cold ethanol.
-
Dry the solid product to obtain the target dihydropyrimidinone.
Caption: Simplified mechanistic steps of the Biginelli reaction.
Section 5: Safety & Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water).
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 6: Conclusion
This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its aldehyde group provides a reliable entry point for constructing complex scaffolds such as quinoxalines and dihydropyrimidinones through both classical cyclocondensations and modern multicomponent strategies. The inherent benzodioxane moiety offers a stable and desirable structural element for drug design. The protocols and insights provided herein demonstrate the reagent's value and are intended to empower researchers to leverage its full synthetic potential in their discovery programs.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1588. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Katritzky, A. R., et al. (1995). Quinoxalines.
-
Sarma, G. V. S. R., & Charles, S. (2012). Quinoxalines (Update 2012). Science of Synthesis, 16.15.5. Available at: [Link]
-
Gornostaev, L. M., & Lavrikova, T. I. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1754. Available at: [Link]
-
Van der Westhuyzen, C. W., & Kaye, P. T. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[11]-benzofuro-[2,3-c]-[11]-benzazepin-6,12-dione. Molecules, 7(4), 353-361. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3798. Available at: [Link]
-
Shulgin, A. T., & Shulgin, A. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(4), M1676. Available at: [Link]
-
Chem-Impex International. (n.d.). 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved from [Link]
-
D'hooghe, M., et al. (2011). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 7, 1266-1272. Available at: [Link]
-
Campos-Prieto, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. Available at: [Link]
-
Ruijter, E., et al. (2009). Chemistry & Biology Of Multicomponent Reactions. Quarterly Reviews of Biophysics, 42(4), 1-49. Available at: [Link]
-
SpectraBase. (n.d.). 3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248127, 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]
-
Campos-Prieto, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. Available at: [Link]
-
Estrada-Soto, S., et al. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 14, 2092-2120. Available at: [Link]
-
NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Kumar, V., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 13, 31925-31950. Available at: [Link]
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Analytical techniques for the quantification of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
An In-Depth Guide to the Quantitative Analysis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Application Notes and Protocols
Introduction
This compound is a notable organic compound featuring a benzodioxane core. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents. Its precise and accurate quantification is critical for quality control in manufacturing, pharmacokinetic studies, and metabolic research. This document provides a detailed guide for the quantitative analysis of this compound, targeting researchers, scientists, and professionals in drug development.
This guide presents two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal method, and Gas Chromatography-Mass Spectrometry (GC-MS) as a supplementary technique. The protocols are designed to be robust and self-validating, with explanations grounded in established analytical principles.
Part 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of organic molecules due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC method is most suitable, separating the analyte based on its hydrophobicity.
Principle of the Method
This method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved by gradient elution using a mobile phase consisting of acidified water and an organic solvent, typically acetonitrile or methanol. This allows for the efficient separation of compounds with varying polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: A certified reference standard of this compound.
-
Sample Preparation: Syringe filters (0.45 µm) for sample clarification.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
4. Sample Preparation
-
Solid Samples: Accurately weigh the sample and extract with methanol using ultrasonication for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice. Combine the supernatants and evaporate to dryness. Reconstitute the residue in a known volume of mobile phase.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample extract into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity can be assessed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | Recovery should be within 98-102% for spiked samples at three different concentration levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Calculated as 3.3 * (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Calculated as 10 * (standard deviation of the response / slope of the calibration curve). |
Workflow Diagram for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.
Principle of the Method
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification.
Experimental Protocol: GC-MS Quantification
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Solvents: GC-grade solvents such as methanol, ethyl acetate, or dichloromethane.
-
Reference Standard: A certified reference standard of this compound.
2. GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
| Quantification Ion | To be determined from the mass spectrum of the reference standard (likely the molecular ion or a major fragment ion). |
3. Sample Preparation
-
Extraction: Similar to the HPLC method, extract the analyte from the sample matrix using an appropriate organic solvent.
-
Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization may be required. However, for this compound, this is unlikely to be necessary.
-
Final Solution: Ensure the final sample is dissolved in a volatile solvent compatible with GC analysis.
4. Data Analysis and Quantification
-
Analyze the reference standard to determine its retention time and mass spectrum. Select a characteristic and abundant ion for quantification.
-
Generate a calibration curve using standard solutions.
-
Analyze the sample extracts and integrate the peak area of the quantification ion at the correct retention time.
-
Calculate the concentration of the analyte in the sample.
Workflow Diagram for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
References
-
PubChem. (n.d.). 7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]
-
PubMed. (2005). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Retrieved from [Link]
Application Note: A Robust HPLC Method for the Quantification of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Abstract
This application note presents a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The guide details the entire workflow, from analyte characterization and initial parameter selection to final method optimization and validation strategies. The developed isocratic method demonstrates excellent peak shape, resolution, and sensitivity, making it suitable for quality control and research applications. All protocols are grounded in established chromatographic principles and adhere to international regulatory standards.[2][3][4]
Foundational Principles & Analyte Characterization
Successful method development hinges on a thorough understanding of the analyte's physicochemical properties and the fundamental principles of chromatography.
1.1. Analyte Properties: this compound
-
Structure: The molecule consists of a benzodioxine ring system substituted with a methoxy group and an aldehyde group.
-
Polarity: The presence of ether linkages and a carbonyl group imparts moderate polarity to the molecule. This makes it an ideal candidate for reversed-phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[5]
-
UV Absorbance: The aromatic ring and the carbaldehyde chromophore suggest strong UV absorbance. A UV detector is the most suitable choice for this analysis.[6] A preliminary wavelength scan or review of literature for similar structures (e.g., benzaldehydes) indicates that a detection wavelength in the range of 254 nm to 360 nm should provide high sensitivity.[7]
-
Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are frequently used in RP-HPLC mobile phases.
1.2. Chromatographic Strategy: Why Reversed-Phase?
Reversed-phase HPLC is the predominant mode of separation, accounting for a majority of all HPLC methods.[8] It was selected for this application due to:
-
Analyte Compatibility: The moderately hydrophobic nature of the target analyte ensures sufficient interaction with a nonpolar C18 stationary phase, leading to predictable retention and elution with a polar mobile phase (e.g., water/acetonitrile).[6]
-
Robustness and Reproducibility: C18 columns are known for their stability and the wide availability of different selectivities from various manufacturers, ensuring method transferability.
-
Flexibility: RP-HPLC allows for extensive manipulation of retention and selectivity by adjusting mobile phase parameters like organic modifier content, pH, and additives.[5]
Method Development Workflow
The development process is a systematic, multi-step procedure designed to achieve a reliable separation. It begins with broad screening and progresses to fine-tuning of critical parameters. The overall workflow is illustrated below.
Caption: HPLC method development workflow.
Experimental Protocols
3.1. Materials, Reagents, and Instrumentation
-
Analyte: this compound standard (≥98% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water was purified using a Milli-Q system.
-
Instrumentation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
3.2. Protocol 1: Initial Scouting with a Generic Gradient
The objective of the initial scouting run is to determine the approximate retention time of the analyte and establish a baseline for optimization.[5] A broad gradient ensures the elution of the compound within a reasonable time.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 µg/mL stock solution of the analyte in acetonitrile.
-
Mobile Phase A: Purified Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a linear gradient from 10% B to 90% B over 20 minutes.[9]
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions (10% B) over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring from 200-400 nm, with a discrete wavelength of 254 nm for quantification.
Expected Outcome: The analyte should elute as a single peak. The retention time from this gradient run is used to calculate an appropriate isocratic mobile phase composition. For example, if the peak elutes at 12 minutes in a 20-minute gradient from 10-90% B, the approximate elution percentage of B is 10% + (12/20 * 80%) = 58%. This provides a starting point for isocratic optimization.
3.3. Protocol 2: Isocratic Method Optimization
Based on the scouting run, an isocratic method is developed to simplify the procedure, reduce run time, and improve reproducibility.
Step-by-Step Methodology:
-
Calculate Starting Conditions: Based on the scouting run, test an initial isocratic mobile phase composition. For this analyte, a starting point of Acetonitrile:Water (60:40 v/v) is effective.
-
Systematic Adjustment:
-
Inject the sample using the 60:40 mobile phase.
-
Analyze the retention time (k'), tailing factor (T), and theoretical plates (N).
-
If retention is too long (>10 min): Increase the percentage of acetonitrile in 5% increments (e.g., to 65:35).
-
If retention is too short (<3 min): Decrease the percentage of acetonitrile in 5% increments (e.g., to 55:45).
-
-
Flow Rate and Temperature Tuning:
-
Once a suitable retention time (typically 3-7 minutes) is achieved, confirm the flow rate at 1.0 mL/min.
-
Maintain the column temperature at 30°C to ensure consistent retention times.
-
Final Optimized Analytical Method
This protocol represents the finalized, optimized conditions for the routine analysis of this compound.
| Parameter | Optimized Condition | Rationale |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | Standard C18 provides excellent hydrophobic retention for this moderately polar analyte. |
| Mobile Phase | Isocratic: Acetonitrile / Water (60:40, v/v) | Provides optimal retention (k' ≈ 4.5) and good peak shape within a short run time. |
| Flow Rate | 1.0 mL/min | Balances analysis time with system pressure and efficiency. |
| Column Temp. | 30°C | Ensures reproducible retention times and minimizes viscosity fluctuations. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading the column. |
| Detector | DAD at 254 nm | Offers high sensitivity for the aromatic chromophore. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
Method Validation Strategy
To ensure the method is suitable for its intended purpose, validation must be performed according to established guidelines such as ICH Q2(R1).[2][10] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[4]
Key Validation Parameters:
-
Specificity: Demonstrate that the analyte peak is free from interference from diluents, impurities, or degradation products. This is often achieved using photodiode array (PDA) peak purity analysis.
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrument sensitivity, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
Conclusion
This application note outlines a comprehensive, science-driven process for developing a robust RP-HPLC method for the analysis of this compound. By following a systematic workflow from analyte characterization to final optimization and validation, a reliable and efficient isocratic method was established. This method is suitable for routine quality control and research environments, ensuring accurate quantification of this important pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Guides for method development. YMC CO., LTD. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
Method Development Guide (rev. 05/04) - HPLC. ZirChrom Separations. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
-
7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. PubChem. [Link]
-
HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. hplc.eu [hplc.eu]
- 9. mastelf.com [mastelf.com]
- 10. starodub.nl [starodub.nl]
The Prospect of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in Advanced Materials Science: A Prospective Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Potential in Functional Polymers
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a substituted aromatic aldehyde with a unique electron-rich benzodioxine core. While its direct applications in materials science are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a building block for novel functional polymers. The presence of the aldehyde group provides a reactive handle for various polymerization reactions, and the methoxy and dihydro-1,4-benzodioxine substituents can impart desirable properties such as solubility, processability, and specific optoelectronic characteristics to the resulting materials.
This application note presents a prospective yet scientifically grounded guide to the utilization of this compound in the synthesis of a novel poly(p-phenylene vinylene) (PPV) derivative. PPVs are a well-established class of conductive polymers with applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The incorporation of the 7-methoxy-2,3-dihydro-1,4-benzodioxine moiety is hypothesized to enhance the polymer's solubility and tune its electronic properties.
Conceptual Framework: Designing a Soluble and Optoelectronically Active PPV Derivative
The core concept involves the copolymerization of this compound with a suitable comonomer to create a conjugated polymer backbone. The bulky and electron-donating nature of the benzodioxine derivative is expected to disrupt polymer chain packing, thereby improving solubility in common organic solvents – a significant challenge in the processing of many conductive polymers. Furthermore, the electronic character of the substituent can modulate the polymer's bandgap, influencing its photoluminescent and electroluminescent properties.
A plausible synthetic route for this proposed polymer is the Wittig-Horner or Horner-Wadsworth-Emmons reaction, a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity, which is crucial for achieving the desired conjugated system in PPVs.
Proposed Application: Synthesis of a Novel Poly(phenylene vinylene) Copolymer
This section outlines a detailed, albeit prospective, protocol for the synthesis of a copolymer incorporating this compound.
Reaction Scheme: A Wittig-Horner Approach
The proposed synthesis involves the reaction of this compound with a bis(phosphonium) salt or a bis(phosphonate) ester of a comonomer, such as 1,4-bis(chloromethyl)-2,5-didodecyloxybenzene, to yield the corresponding PPV derivative. The long alkoxy chains on the comonomer are also included to further enhance solubility.
Caption: Proposed Wittig polymerization scheme.
Experimental Protocol: Step-by-Step Synthesis
Materials:
-
This compound
-
1,4-Bis(triphenylphosphoniomethyl)-2,5-didodecyloxybenzene dichloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Reactant Preparation: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of this compound and 1,4-Bis(triphenylphosphoniomethyl)-2,5-didodecyloxybenzene dichloride in anhydrous THF (approximately 50 mL).
-
Initiation of Polymerization: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the reaction mixture over a period of 30 minutes with vigorous stirring. The color of the solution is expected to change, indicating the formation of the ylide and the initiation of polymerization.
-
Polymerization: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After 24 hours, pour the viscous polymer solution into a large volume of methanol (e.g., 500 mL) with stirring. The polymer will precipitate as a solid.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers, oligomers, and byproducts.
-
Purification (Soxhlet Extraction): For higher purity, the collected polymer can be further purified by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours to obtain the final product.
Workflow Diagram
Caption: Workflow for the proposed polymer synthesis.
Expected Material Properties and Characterization
The resulting polymer is anticipated to exhibit good solubility in common organic solvents like THF, chloroform, and toluene, facilitating its processing into thin films for device fabrication.
| Property | Expected Outcome | Characterization Technique |
| Solubility | Soluble in common organic solvents | Visual inspection, UV-Vis Spectroscopy |
| Molecular Weight | Mn > 10,000 g/mol | Gel Permeation Chromatography (GPC) |
| Thermal Stability | Td5 > 300 °C | Thermogravimetric Analysis (TGA) |
| Optical Properties | Absorption and Emission in the visible range | UV-Vis and Photoluminescence Spectroscopy |
| Electrochemical Properties | Reversible redox behavior | Cyclic Voltammetry (CV) |
Causality Behind Experimental Choices
-
Choice of Wittig-Horner Reaction: This method is well-suited for the synthesis of PPVs, offering good control over the stereochemistry of the vinyl linkages, which is essential for achieving a high degree of conjugation.[1]
-
Use of Anhydrous Conditions and Inert Atmosphere: The phosphonium ylide intermediates are highly reactive and sensitive to moisture and oxygen. The exclusion of these is critical for successful polymerization and to achieve high molecular weight.
-
Slow Addition of Base at Low Temperature: This helps to control the initiation of the polymerization and prevent side reactions, leading to a more controlled polymer growth.
-
Purification by Precipitation and Soxhlet Extraction: These are standard techniques to remove low molecular weight species and impurities, which can negatively impact the performance of the final material in electronic devices.
Self-Validating System and Trustworthiness
The proposed protocol includes multiple characterization steps to validate the successful synthesis and purity of the polymer. The molecular weight determination by GPC will confirm that a polymer has been formed. Spectroscopic analysis (NMR, FT-IR) will verify the chemical structure of the polymer, ensuring the incorporation of the this compound monomer. The optical and electrochemical characterization will provide evidence of the material's functionality and its potential for use in the targeted applications.
Conclusion and Future Outlook
While the direct use of this compound in materials science is an emerging area, its chemical structure holds considerable promise for the development of novel functional polymers. The proposed synthesis of a PPV derivative provides a concrete and scientifically plausible pathway for its application. Further research to synthesize and characterize this and other polymers derived from this versatile building block is warranted and could lead to the development of new materials with tailored properties for a range of applications in organic electronics and beyond. The benzodioxine moiety is a known structural element in some materials for organic electronics, suggesting that its incorporation into polymer backbones is a promising research direction.[2]
References
-
Wikipedia. (n.d.). Poly(p-phenylene vinylene). Retrieved from [Link]
-
Pundir, K., Kumar, S., & Singh, R. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2423. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate common challenges and improve your reaction yields. Our approach is rooted in established chemical principles to ensure both success and safety in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient method for synthesizing this compound?
The Vilsmeier-Haack reaction is the most widely recommended and industrially relevant method for this specific transformation.[1][2] It involves the formylation of an electron-rich aromatic ring using a "Vilsmeier reagent," which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Senior Application Scientist's Note: While other formylation methods exist, they are less suitable for this particular substrate. The Reimer-Tiemann reaction, for instance, is primarily effective for phenols and often requires harsh basic conditions that can be incompatible with other functional groups.[5][6] The Duff reaction, which uses hexamine, is generally inefficient and known for providing low yields.[7][8] The Vilsmeier-Haack reaction offers a balance of reactivity, milder conditions, and generally higher yields for activated aromatic systems like 7-methoxy-1,4-benzodioxane.[9]
Q2: At which position on the 7-methoxy-1,4-benzodioxane ring will the formylation occur?
The formylation will occur regioselectively at the C-6 position. The aromatic ring of the starting material, 7-methoxy-1,4-benzodioxane, is activated by two ether-type oxygen atoms. The methoxy group at C-7 is a strong ortho-, para- director, and the dioxolane ring's oxygen atom attached at C-8 also directs ortho and para. Both activating groups strongly direct the incoming electrophile (the Vilsmeier reagent) to the C-6 position, which is ortho to the methoxy group and para to the dioxolane oxygen. This concerted directing effect, combined with the fact that the C-6 position is sterically the most accessible, makes the reaction highly regioselective.[4][10]
Q3: What are the most critical parameters for a successful Vilsmeier-Haack reaction?
Success hinges on meticulous control over four key parameters:
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, drastically reducing or altogether inhibiting the reaction.[11] All glassware must be oven-dried, and anhydrous solvents and reagents must be used.
-
Reagent Quality: The purity of DMF and POCl₃ is crucial. Degraded DMF, often indicated by a fishy smell from dimethylamine contamination, can lead to side reactions and lower yields.[11] Use freshly opened or properly stored reagents.
-
Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. This step must be performed at low temperatures (typically 0 °C) with slow, dropwise addition of POCl₃ to prevent reagent decomposition.[4] The subsequent reaction with the benzodioxane substrate may require gentle heating, but this should be carefully optimized.
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ must be carefully controlled to prevent side reactions like diformylation and to ensure complete conversion. A slight excess of the Vilsmeier reagent is typically employed.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting 7-methoxy-1,4-benzodioxane. Spot the reaction mixture alongside a spot of the starting material on a TLC plate at regular intervals to visualize the consumption of the reactant and the formation of the product.
Section 2: Troubleshooting Guide
Encountering issues is a common part of chemical synthesis. This section provides a logical framework for diagnosing and resolving problems.
Problem: Low or No Product Yield
A low yield is the most frequent issue. Follow this decision tree to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Multiple Products or Impurities
| Observation (via TLC/NMR) | Potential Cause | Recommended Solution |
| Spot/Signal of starting material remains | Incomplete reaction. | Extend the reaction time or slightly increase the temperature (e.g., in 10 °C increments). Ensure at least 1.5 equivalents of the Vilsmeier reagent were used. |
| Multiple product spots with low Rf | Diformylation or other side reactions. | Use a lower stoichiometry of the Vilsmeier reagent (e.g., reduce from 2.0 to 1.5 eq). Avoid excessively high reaction temperatures.[7] |
| Dark, baseline material on TLC | Polymerization or degradation. | This can occur if the reaction temperature is too high. Maintain the recommended temperature range and ensure the hydrolysis/work-up is not overly delayed once the reaction is complete. |
| Broad NMR signals, difficult purification | Residual DMF. | During the aqueous work-up, wash the organic layer thoroughly with water and brine multiple times to remove residual DMF. |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Vilsmeier-Haack Synthesis
This protocol is a representative procedure. Optimization may be required based on your specific lab conditions and scale.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: Key stages of the Vilsmeier-Haack reaction.
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for another 30 minutes. The mixture should become a thick, pale-yellow solid or slurry.
-
Reaction with Substrate: Dissolve 7-methoxy-2,3-dihydro-1,4-benzodioxane (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution to the Vilsmeier reagent.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. Then, add a saturated aqueous solution of sodium acetate with vigorous stirring until the mixture is neutral or slightly basic (pH 6-8).[10] Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 3.2: Purification by Recrystallization
The crude product obtained is often a solid that can be purified effectively by recrystallization.
-
Solvent Selection: A common and effective solvent system is ethanol or an ethanol/water mixture. Isopropanol can also be effective.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
References
-
Name Reactions. (n.d.). Duff Reaction. Available at: [Link]
-
Faigl, F., et al. (2018). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Molecules. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (2023). Duff reaction. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
SynArchive. (2024). Reimer-Tiemann Formylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Available at: [Link]
- Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org. Chem., 87, 15539-15546.
- The ScholarShip. (n.d.).
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- ResearchGate. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry, 89(7).
- TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal, 4(1).
- ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES.
- ResearchGate. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
- MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), m1676.
- Der Pharma Chemica. (2016). Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Der Pharma Chemica, 8(19), 22-30.
- AIR Unimi. (n.d.).
- UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Welcome to the technical support center for the purification of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable synthetic intermediate in high purity. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals and bioactive molecules. Its purification is a critical step that directly impacts the yield, purity, and overall success of subsequent synthetic transformations. The most common route to this aldehyde is the Vilsmeier-Haack formylation of 7-methoxy-2,3-dihydro-1,4-benzodioxine. While effective, this reaction can lead to a range of impurities that complicate downstream processing. This guide will address the most common purification challenges and provide robust protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the widely used Vilsmeier-Haack formylation reaction, the primary impurities are typically:
-
Unreacted Starting Material: 7-Methoxy-2,3-dihydro-1,4-benzodioxine.
-
Over-formylated Byproducts: Diformylated products, where a second aldehyde group is added to the aromatic ring.
-
Residual Vilsmeier Reagent and Decomposition Products: These can be present from the reaction workup.
-
Solvent Residues: From the reaction and extraction steps.
Q2: My crude product is a dark oil or a sticky solid. What is the best first step for purification?
A2: A dark, oily, or sticky crude product often indicates the presence of residual solvents and reaction byproducts. Before attempting more rigorous purification methods like column chromatography or recrystallization, it is advisable to perform an aqueous workup to remove water-soluble impurities. Washing the crude organic extract with a saturated sodium bicarbonate solution can help neutralize any remaining acidic components from the Vilsmeier-Haack reaction.
Q3: I am struggling to get my compound to crystallize. What am I doing wrong?
A3: Crystallization is highly dependent on the purity of the compound and the choice of solvent. If your compound is not crystallizing, it could be due to:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Supersaturation Issues: The solution may be too dilute or too concentrated.
For aromatic aldehydes, common and effective recrystallization solvent systems include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[1]
Troubleshooting Guide: Purification Workflows
This section provides a decision-making framework and detailed protocols for the purification of this compound.
Workflow 1: Purification by Column Chromatography
Flash column chromatography is a highly effective method for separating the target aldehyde from both more polar and less polar impurities.
Caption: Decision workflow for purification via column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a solvent system such as 20-30% ethyl acetate in hexanes.
-
Visualize the spots under UV light. The product, being a moderately polar aromatic aldehyde, should have an Rf value between 0.2 and 0.4 for optimal separation.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
-
Sample Loading:
-
For best resolution, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes). This gradient elution will first elute non-polar impurities, followed by the desired product, and finally, more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between the product and impurities with the product having an Rf of 0.2-0.3. |
| Band Tailing | The compound may be too polar for the chosen solvent system or interacting strongly with the silica. | Add a small amount (0.5-1%) of a more polar solvent like methanol to the eluent. |
| Product Crashing on Column | The compound is not soluble in the mobile phase. | Use a stronger solvent to dissolve the sample for loading or consider a different stationary phase. |
Workflow 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be identified.
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
A good starting point for aromatic aldehydes is often a mixture of ethyl acetate and hexanes.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair).
-
If using a mixed solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a different solvent system. Try adding a bit more solvent. |
| No Crystals Form | The solution is too dilute, or crystallization is slow to initiate. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Workflow 3: Purification via Bisulfite Adduct Formation
For aldehydes that are difficult to purify by other means, forming a solid bisulfite adduct can be a highly selective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by treatment with a base.
Caption: Workflow for purification via bisulfite adduct formation.
-
Adduct Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form the bisulfite adduct and move into the aqueous layer.
-
Separate the aqueous layer.
-
-
Washing:
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-aldehyde impurities.
-
-
Aldehyde Regeneration:
-
To the aqueous layer, add a fresh portion of organic solvent.
-
Slowly add a base (e.g., 10% sodium hydroxide solution) until the solution is basic (pH > 10). This will regenerate the free aldehyde.
-
The regenerated aldehyde will be extracted into the organic layer.
-
-
Isolation:
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent to obtain the purified aldehyde.
-
| Issue | Potential Cause | Solution |
| Low Yield of Regenerated Aldehyde | Incomplete formation of the bisulfite adduct. | Ensure the sodium bisulfite solution is fresh and saturated. Increase the extraction time and agitation. |
| Incomplete regeneration of the aldehyde. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the regeneration step. | |
| Product Decomposition | Some aldehydes are sensitive to strong base. | Use a milder base for regeneration, such as sodium carbonate, and perform the regeneration at a lower temperature. |
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57492. [Link]
Sources
Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity and yield of this aldehyde is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
The formylation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine, an electron-rich aromatic ether, is a classic example of electrophilic aromatic substitution. The methoxy and the dioxolane ether groups are both ortho-, para-directing and activating, which can lead to a variety of side reactions, most notably the formation of isomeric and di-formylated products. The choice of formylation method and precise control over reaction conditions are critical to steer the reaction towards the desired 6-carbaldehyde product.
This guide will focus on three common formylation methods: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. Each method presents a unique set of advantages and challenges, which we will explore in detail.
Troubleshooting Guides & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of this compound and recovering a significant amount of my starting material. What could be the issue?
Answer: This is a frequent issue and can often be attributed to several factors:
-
Insufficiently Activated Formylating Agent: In the Vilsmeier-Haack reaction, the Vilsmeier reagent (formed from DMF and POCl₃) is the active electrophile.[1] If it is not formed correctly, the reaction will not proceed. Ensure your DMF is anhydrous and the POCl₃ is of high quality. The reaction between DMF and POCl₃ should be allowed to proceed at a low temperature (e.g., 0°C) before the addition of the substrate.[2]
-
Reaction Temperature is Too Low: While starting at a low temperature is crucial to control the initial reaction, some formylation reactions require heating to proceed at a reasonable rate.[2] If you see no product formation after several hours at room temperature, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid decomposition.
-
Moisture Contamination: Many of the reagents used in these formylations are sensitive to moisture.[3] Water can quench the Vilsmeier reagent or react with the strong bases used in the Reimer-Tiemann reaction. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Work-up: The iminium intermediate formed in the Vilsmeier-Haack and Duff reactions requires hydrolysis to yield the aldehyde.[1][4] Ensure that the hydrolysis step is complete by stirring with water or a dilute acid for a sufficient amount of time, sometimes with gentle heating.
Issue 2: Formation of Isomeric Products
Question: My NMR analysis shows a mixture of aldehydes. How can I improve the regioselectivity for the 6-position?
Answer: The formation of the 8-formyl isomer is a common side reaction due to the electronic activation from the methoxy and dioxolane ether groups.
-
Understanding Directing Group Effects: Both the 7-methoxy and the 1,4-dioxane ring are ortho, para-directing. The desired 6-position is ortho to the methoxy group and meta to the dioxolane oxygen, while the undesired 8-position is also ortho to the methoxy group. The steric bulk of the formylating agent and the reaction conditions can influence the ratio of these isomers.
-
Choice of Formylation Reaction:
-
The Vilsmeier-Haack reaction is often sensitive to steric hindrance. The Vilsmeier reagent is relatively bulky, which can favor substitution at the less sterically hindered position.[1] For 7-Methoxy-2,3-dihydro-1,4-benzodioxine, the 6-position is generally favored.
-
The Duff reaction typically shows a preference for ortho-formylation to a hydroxyl group.[4] While our substrate is a methoxy ether, the underlying principles of electrophilic substitution still apply. The regioselectivity can be influenced by the acidic medium used.[5]
-
The Reimer-Tiemann reaction is well-known for its ortho-selectivity in phenols, which is attributed to the coordination of the dichlorocarbene with the phenoxide.[6] In the case of a methoxy ether, this directing effect is absent, and a mixture of isomers is more likely.
-
-
Troubleshooting Isomer Formation:
-
Lowering the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity.
-
Lewis Acid Catalysis (Rieche Formylation): Using a Lewis acid like TiCl₄ with dichloromethyl methyl ether can enhance regioselectivity through chelation control with the oxygen atoms of the substrate.[7][8]
-
Issue 3: Presence of Di-formylated Byproducts
Question: I am observing a significant amount of a di-formylated product in my reaction mixture. How can I avoid this?
Answer: Di-formylation is a common issue with highly activated aromatic rings.
-
Control of Stoichiometry: This is the most critical factor. Using a large excess of the formylating agent will inevitably lead to multiple substitutions.[2] It is recommended to start with a 1:1 or a slight excess (e.g., 1.1 equivalents) of the formylating agent to your substrate.
-
Slow Addition of the Substrate: Adding the 7-Methoxy-2,3-dihydro-1,4-benzodioxine solution dropwise to the formylating reagent at a low temperature can help to maintain a low concentration of the substrate, thus disfavoring a second formylation of the even more activated mono-formylated product.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Vilsmeier-Haack Formylation
This method is often a good starting point due to its relatively mild conditions and good functional group tolerance.
Reagents and Equipment:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
7-Methoxy-2,3-dihydro-1,4-benzodioxine
-
Anhydrous dichloromethane (DCM, optional as a co-solvent)
-
Sodium acetate
-
Ice bath, round-bottom flask, magnetic stirrer, and an inert atmosphere setup.
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise with vigorous stirring. A white solid may form. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Formylation: Dissolve 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic. This step can be exothermic. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from unreacted starting material and any isomeric byproducts.[9]
Visualizing the Vilsmeier-Haack Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Data Summary Table: Common Formylation Methods
| Reaction | Formylating Agent | Typical Conditions | Key Side Reactions | Mitigation Strategies |
| Vilsmeier-Haack | DMF/POCl₃ | 0°C to 60°C | Di-formylation, Isomer formation | Control stoichiometry, low temperature |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., TFA, HOAc), heat | Isomer formation, low yield, complex mixture | Use of strong acid like TFA can improve yield and selectivity |
| Reimer-Tiemann | Chloroform, strong base | Biphasic, heat | Isomer formation, ring opening, tar formation | Phase-transfer catalyst can improve reaction |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 5408–5423. [Link]
-
Piras, M., et al. (2021). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 26(11), 3326. [Link]
-
Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate. [Link]
-
Semantic Scholar. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
-
Wikipedia. (n.d.). Duff reaction. [Link]
-
Vilsmeier-Haack Reaction Review. (n.d.). International Journal of Institutional Pharmacy and Life Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Technical Support Center: Optimizing Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The 1,4-benzodioxane scaffold is a key structural motif in numerous biologically active molecules, making its efficient synthesis crucial for advancing research.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis of these valuable compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the formylation of 7-methoxy-2,3-dihydro-1,4-benzodioxane.
Question 1: I am experiencing very low to no yield of my desired this compound product using the Vilsmeier-Haack reaction. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Vilsmeier-Haack formylation of 7-methoxy-2,3-dihydro-1,4-benzodioxane is a common issue that can often be traced back to a few critical factors. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, but its success is highly dependent on the proper generation and reactivity of the Vilsmeier reagent (a chloroiminium ion) and the nucleophilicity of your substrate.[3][4]
Here is a logical workflow to troubleshoot this problem:
dot
Sources
Technical Support Center: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Welcome to the dedicated technical support guide for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this important synthetic intermediate. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring an aromatic aldehyde, a methoxy group, and a dihydro-benzodioxine ring, contributes to its unique reactivity and also presents specific stability challenges. The electron-donating nature of the methoxy and benzodioxine moieties can influence the reactivity of the aromatic ring, while the aldehyde functional group is inherently susceptible to oxidation.[1]
This guide will provide a structured approach to understanding and preventing the degradation of this compound, based on fundamental chemical principles and established best practices for handling aromatic aldehydes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Gradual loss of compound purity over time, even when stored.
Possible Cause: Oxidation of the aldehyde to a carboxylic acid.
Explanation: The aldehyde functional group is susceptible to air oxidation, especially in the presence of light or trace metal impurities. This process converts the aldehyde to the corresponding carboxylic acid, 7-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with oxygen.
-
Solvent Choice: If stored in solution, use de-gassed solvents.
-
Temperature: Store at the recommended temperature of 4°C.[2]
-
Purity Check: Before use, verify the purity of the compound using techniques like HPLC or NMR to ensure it has not degraded during storage.
Issue 2: Appearance of a new, less polar spot on TLC or a new peak in HPLC during a reaction.
Possible Cause: Formation of an acetal or hemiacetal.
Explanation: Aldehydes can react with alcohols, which may be present as solvents or reagents, to form hemiacetals and acetals, especially in the presence of an acid catalyst.
Troubleshooting Steps:
-
Solvent Selection: Be mindful of using alcoholic solvents (e.g., methanol, ethanol) if your reaction conditions are acidic. If an alcoholic solvent is necessary, consider running the reaction at a lower temperature to minimize side reactions.
-
pH Control: If possible, maintain a neutral pH to avoid catalyzing acetal formation.
-
Work-up Procedure: During aqueous work-up, ensure the pH is not strongly acidic for prolonged periods if alcohols are present.
Issue 3: Discoloration of the compound (e.g., yellowing) upon exposure to light.
Possible Cause: Photodegradation.
Explanation: Aromatic compounds, especially those with electron-donating groups, can be susceptible to photodegradation. UV light can promote the formation of radical species, leading to a complex mixture of degradation products and discoloration.
Troubleshooting Steps:
-
Light Protection: Always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.
-
Laboratory Environment: Conduct experiments in a fume hood with the sash down to minimize exposure to overhead laboratory lighting, or use yellow lighting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the compound should be stored as a solid at 4°C under an inert atmosphere (argon or nitrogen) and protected from light.[2] If storing in solution, use a non-alcoholic, de-gassed aprotic solvent and keep it at low temperature.
| Condition | Recommendation | Rationale |
| Temperature | 4°C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Amber vial or protected from light | To prevent photodegradation. |
| Form | Solid | More stable than in solution. |
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the most probable degradation products are:
-
7-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Formed via oxidation of the aldehyde.
-
Polymeric materials: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.
-
Products of ring opening: While less common under standard laboratory conditions, prolonged exposure to strong acids or bases could potentially lead to the hydrolysis of the dihydro-benzodioxine ring. Studies on similar benzoxazinoid structures have shown degradation in aqueous solutions, with the rate being dependent on pH and temperature.[3][4]
Q3: How can I monitor the degradation of this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the disappearance of the aldehyde proton signal (around 9.8-10 ppm) and the appearance of new signals corresponding to degradation products.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of potential degradation products.
Q4: Is this compound compatible with strong acids and bases?
A4: Caution should be exercised when using strong acids or bases.
-
Strong Acids: Can catalyze polymerization and potentially lead to the hydrolysis of the dihydro-benzodioxine ring over time.
-
Strong Bases: Can promote Cannizzaro-type reactions if the aldehyde has no α-hydrogens, or aldol-type reactions if trace impurities with α-hydrogens are present.
It is advisable to perform any reactions involving strong acids or bases at low temperatures and for the shortest possible duration.
Experimental Protocols
Protocol 1: Forced Degradation Study - A General Guideline
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] Here is a general protocol that can be adapted to study this compound.
Objective: To identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) and analyze for degradation over time.
-
Photodegradation: Expose a solution of the compound to a UV light source and analyze for degradation at various time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products. Use LC-MS to identify the molecular weights of any new peaks observed.
Visualizing Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
-
Journal of Pharmaceutical and Biomedical Research. (2013). Forced Degradation – A Review. [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
ACS Publications. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ResearchGate. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. [Link]
-
ResearchGate. (n.d.). Solvent effect on photostability of butyl methoxy di benzoyl methane formulated in solution and emulsion. [Link]
-
Royal Society of Chemistry. (2014). Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. [Link]
-
PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. [Link]
-
PubMed. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. [Link]
-
ResearchGate. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. [Link]
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. [Link]
-
ResearchGate. (2024). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmainfo.in [pharmainfo.in]
Solving solubility issues of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Answering your request to create a technical support center with troubleshooting guides and FAQs for solving solubility issues of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Technical Support Center: this compound
Welcome to the dedicated technical guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile aldehyde in their synthetic workflows. Due to its crystalline nature and specific functional groups, achieving optimal solubility can be a primary challenge. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to ensure your experiments are both successful and reproducible.
Compound Profile: At a Glance
Understanding the fundamental physicochemical properties of a compound is the first step in troubleshooting its solubility. The combination of a polar aldehyde, ether linkages, and a non-polar aromatic ring gives this compound a unique solubility profile.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | PubChem[1] |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Melting Point | 130-131 °C | Sigma-Aldrich[2] |
| Boiling Point | ~321.6 °C at 760 mmHg | Sigma-Aldrich[2] |
| Storage | Store at 4°C under an inert atmosphere (e.g., Nitrogen) | Sigma-Aldrich[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound at room temperature?
For initial attempts, polar aprotic solvents are generally the most effective. We recommend starting with Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for preparing concentrated stock solutions. For reaction conditions, Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate may be suitable, though solubility will be lower and may require heating.
Q2: Is this compound soluble in water?
No, its aqueous solubility is expected to be very low. Aromatic aldehydes, in general, exhibit poor water solubility due to the hydrophobic nature of the benzene ring[3]. The presence of ether groups is insufficient to overcome this.
Q3: My compound precipitated out of solution when I cooled my reaction. What should I do?
This is common, especially in solvents where the compound has marginal solubility (e.g., THF, Toluene). The solution is often to either maintain a higher reaction temperature or use a co-solvent system to increase solubility at lower temperatures. If the precipitation occurred during a workup, you may need to use a larger volume of extraction solvent.
Q4: Can I use alcohols like methanol or ethanol?
Yes, but with caution. While the compound may dissolve in hot alcohols like ethanol, especially during recrystallization[4], aldehydes can potentially form acetals in the presence of an acid catalyst. If your reaction is acid-catalyzed, using an alcoholic solvent is not recommended unless acetal formation is intended. For general dissolution, solubility in methanol or ethanol at room temperature is limited.
In-Depth Troubleshooting Guide
This section addresses specific solubility problems with a focus on the underlying chemical principles and provides structured workflows to resolve them.
Problem 1: Compound fails to dissolve in a chosen solvent.
The high melting point (130-131 °C) suggests strong intermolecular forces within the crystal lattice[2]. Overcoming this lattice energy is key to dissolution.
Causality: The planar aromatic structure allows for efficient crystal packing, while the polar aldehyde and ether oxygens can participate in dipole-dipole interactions. A solvent must be able to disrupt these interactions effectively.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to finding a suitable solvent system.
Caption: Two advanced methods for enhancing aqueous solubility.
Safety & Handling
As a responsible scientist, proper handling is paramount. Always consult the full Safety Data Sheet (SDS) before use. [5][6]
-
Hazards: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid dust formation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
References
-
Al-Awwad, T., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals. [Link]
-
Safety Data Sheet - this compound. Bio-Connect. [Link]
-
Study on the Volatility of Four Benzaldehydes. Thermochimica Acta. [Link]
-
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Chem-Impex International. [Link]
-
Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate Discussion. [Link]
-
Miles, D. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
-
Almeida, A. R. R. P., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. [Link]
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. [Link]
-
Synthesis and Computational Study of 7-Methoxy-2-[4-Methoxyphenyl]-1-Benzofuran-5-Carboxaldehyde and Synthesis of Its Schiff Bases. ResearchGate. [Link]
-
Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]
-
The packing of methoxy-substituted distyryl-benzenes: questions and answers. ResearchGate. [Link]
-
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde | 116757-66-5 [sigmaaldrich.com]
- 3. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. canbipharm.com [canbipharm.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Scale-up Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Introduction
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring an electron-rich benzodioxane ring, makes it amenable to electrophilic substitution reactions, which are crucial for building more complex molecules. The most common and industrially scalable method for its synthesis is the Vilsmeier-Haack formylation of 7-methoxy-2,3-dihydro-1,4-benzodioxine.
This guide is designed for researchers, process chemists, and manufacturing professionals to address common challenges encountered during the scale-up of this synthesis. It provides in-depth troubleshooting advice and practical solutions grounded in established chemical principles to ensure a safe, efficient, and reproducible process.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds. The process[1][2][3] involves two main stages: the in situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃), followed by the electrophilic attack of this reagent on the aromatic substrate.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue stemming from several factors related to mass and heat transfer, reagent stability, and reaction kinetics.
-
Inadequate Mixing: As the reactor volume increases, achieving homogenous mixing becomes more challenging. Poor agitat[4]ion can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition. For large vessels, overhead mechanical stirring is essential.
-
Moist[4]ure Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water quenc[5]hes the active electrophile, reducing the effective concentration and thus the yield. On a larger scale, the increased surface area of equipment and larger volumes of solvents and reagents provide more opportunities for atmospheric moisture to enter the system. Ensure all glassware is oven- or flame-dried, and solvents are rigorously anhydrous.
-
Reagent Quality and Stoichiometry: The purity of DMF and POCl₃ is critical. Decomposed DMF can contain dimethylamine, which can react with the Vilsmeier reagent and lower the yield. On a larger[5] scale, ensure accurate molar ratios are maintained. A slight excess (1.1-1.3 equivalents) of the Vilsmeier reagent is often optimal, but a large excess can lead to di-formylation or other side products.
-
Ineff[6]icient Heat Transfer: Formylation reactions are often exothermic. The surface[7][8]-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation less efficient. If the inte[7][8]rnal temperature rises uncontrollably, side reactions and product degradation can occur. Implement controlled, semi-batch addition of the most reactive reagent (often POCl₃ or the substrate solution) to manage the exotherm.
Question[7][9] 2: I'm observing a significant impurity in my crude product analysis (HPLC/NMR). How can I identify and prevent it?
Answer: The most likely impurity is a di-formylated product or a regioisomer, arising from the high reactivity of the benzodioxan ring system.
-
Di-formylation: The methoxy group is strongly activating, and if the reaction temperature is too high or the stoichiometry of the Vilsmeier reagent is excessive, a second formyl group can be added to the ring. To mitigate this, use a molar ratio of the Vilsmeier reagent as close to 1:1 with the substrate as possible while still achieving full conversion. Monitoring [6]the reaction by TLC or HPLC is crucial to stop it once the desired product is maximized.
-
Regio[10]isomers: While formylation is expected at the C6 position (ortho to the methoxy group and para to the dioxan oxygen), trace amounts of other isomers can form. The regioselectivity is highly dependent on reaction conditions. Lowering the reaction temperature often enhances selectivity.
-
Identification: To identify the impurity, isolation via preparative chromatography followed by characterization (NMR, MS) is the standard approach. Comparing t[11]he spectra to known compounds or using computational predictions can aid in structure elucidation.
Diagram 2: Troubleshooting Flowchart for Low Yield & Impurities
Caption: A logical process for diagnosing common synthesis issues.
Question 3: The reaction is highly exothermic and difficult to control during the POCl₃ addition at a multi-liter scale. What are the best practices for thermal safety?
Answer: Managing exotherms is the most critical safety consideration during scale-up. An uncontro[4][7][12]lled exotherm can lead to a runaway reaction, causing a dangerous pressure buildup and potential vessel failure.
-
Controlled Addition (Semi-Batch): Never mix all reagents at once ("batch" mode) for an exothermic reaction at scale. The safest [8][9]method is a controlled, dropwise addition of POCl₃ to the cold DMF, and then a controlled addition of the substrate solution to the pre-formed Vilsmeier reagent. The addition rate should be tied to the cooling capacity of the reactor, ensuring the internal temperature remains within a safe, predefined range (e.g., 0-10 °C).
-
React[7]ion Calorimetry: Before scaling up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) studies on a small scale. This data p[7][8]rovides crucial information about the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR), allowing you to design appropriate engineering controls.
-
Reverse Addition: In some cases, adding the pre-formed Vilsmeier reagent to the substrate solution can offer better thermal control, though this may affect selectivity and should be evaluated on a small scale first.
-
Emergency Planning: Ensure an adequate quenching agent (e.g., a cold aqueous solution of sodium acetate or sodium bicarbonate) is readily available. The reactor should have sufficient headspace (at least 25-30% of the total volume) to accommodate potential foaming or gas evolution during an emergency quench.
| Parame[4]ter | Lab Scale (100 mL) | Pilot Scale (20 L) | Key Consideration for Scale-up |
| Heat Transfer | High surface area/volume ratio | Low surface area/volume ratio | Heat removal is much less efficient; requires active cooling and controlled addition rates. |
| Mixin[7][8]g | Magnetic stir bar | Overhead mechanical stirrer | Vigorous, consistent stirring is needed to avoid hot spots and ensure homogeneity. |
| Addit[4]ion Time | ~10-15 minutes | ~1-3 hours | Must be extended significantly to match the reactor's cooling capacity and prevent reagent accumulation. |
| Monit[7]oring | TLC | In-process HPLC/UPLC | Real-time, quantitative monitoring is essential for determining reaction completion and impurity profiles. |
Table [13]1: Comparison of Key Process Parameters Between Lab and Pilot Scale.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Vilsmeier reagent formation? A1: The Vilsmeier reagent should be prepared by adding POCl₃ dropwise to anhydrous DMF under an inert atmosphere (e.g., nitrogen) with efficient stirring, while maintaining the temperature between 0-5 °C. Allowing the mixture to stir for 30-60 minutes at this temperature ensures complete formation before the substrate is added.
Q2: How [5]should the reaction be quenched and worked up at a large scale? A2: The reaction mixture should be quenched by slowly transferring it to a separate, well-stirred vessel containing a cold (0-10 °C) aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt and neutralizes acidic byproducts. Avoid quenching with water alone, as this can be vigorous. After hydrolysis, the product is typically extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Q3: What is the best method for purifying the final product at scale? A3: While column chromatography is common in the lab, it is often impractical for large quantities. The preferred method for scale-up is recrystallization. A solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane) that provides good recovery and high purity. The crude product may first require a wash with a non-polar solvent to remove less polar impurities.
Scalable Experimental Protocol (Example)
Reaction: Vilsmeier-Haack Formylation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine
-
Equipment: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Reagents:
-
7-Methoxy-2,3-dihydro-1,4-benzodioxine (1.00 kg, 6.02 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 L)
-
Phosphorus oxychloride (POCl₃) (1.02 kg, 0.61 L, 6.62 mol, 1.1 eq)
-
Sodium Acetate (NaOAc) (1.5 kg)
-
Deionized Water (10 L)
-
Ethyl Acetate (for extraction)
-
Brine solution
-
-
Procedure:
-
Charge the reactor with anhydrous DMF (2.0 L) and begin stirring under a nitrogen atmosphere. Cool the reactor jacket to maintain an internal temperature of 0-5 °C.
-
Add POCl₃ to the dropping funnel. Add the POCl₃ dropwise to the cold DMF over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
In a separate vessel, dissolve the 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1.00 kg) in anhydrous DMF (1.0 L).
-
Add this substrate solution to the reactor via the dropping funnel over 90-120 minutes, again maintaining the internal temperature between 5-15 °C.
-
Once the substrate addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by HPLC every hour until the starting material is consumed (<1%).
-
In a separate 50 L vessel, prepare a solution of sodium acetate (1.5 kg) in water (10 L) and cool it to 0-10 °C with stirring.
-
Quench: Slowly transfer the completed reaction mixture into the cold sodium acetate solution. A moderate exotherm will occur; control the transfer rate to keep the quench pot temperature below 25 °C.
-
Stir the resulting slurry for 1-2 hours. The product should precipitate as a solid.
-
Filter the solid product, wash the cake with cold water until the filtrate is neutral, and then dry under vacuum at 50 °C to a constant weight.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
References
-
Le, T. N., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. Retrieved from [Link]
-
Le, T. N., & Blackmond, D. G. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Publications. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
Chemical Processing. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
Asante, J., et al. (2014). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]
- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PharmaRead. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from [Link]
-
Novatia, LLC. (n.d.). Pharmaceutical Manufacturing Troubleshooting. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fauske.com [fauske.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. process-technology-online.com [process-technology-online.com]
- 13. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
Technical Support Center: HPLC Analysis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (MDBC). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Our approach is rooted in explaining the fundamental causality behind each troubleshooting step, ensuring robust and reproducible results.
Analyte Overview and Initial Method Parameters
Understanding the physicochemical properties of this compound is the first step toward developing a successful HPLC method. Its structure, featuring an aromatic ring, an aldehyde group, and ether linkages, dictates its behavior in a reversed-phase system.
| Property | Value | Source |
| CAS Number | 116757-66-5 | |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.19 g/mol | |
| Physical Form | Solid | |
| Melting Point | 130-131 °C | |
| Structural Features | Aromatic, Aldehyde, Ether | - |
| Expected UV λmax | ~230 nm, ~275 nm, ~315 nm (typical for this chromophore) | - |
Based on these properties, a standard reversed-phase HPLC method serves as an excellent starting point.
| Parameter | Recommended Starting Condition | Rationale & Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | The nonpolar C18 stationary phase provides hydrophobic retention for the aromatic ring of MDBC. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier protonates free silanol groups on the column, minimizing secondary interactions that cause peak tailing.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 30% B to 80% B over 15 minutes | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures retention time reproducibility and can improve peak efficiency.[2][3] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detection (DAD/UV) | 275 nm | This wavelength is a good starting point based on the benzaldehyde chromophore. A full UV scan is recommended to determine the optimal wavelength. |
| Sample Diluent | Mobile Phase (at starting conditions) or Acetonitrile/Water (50:50) | Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when analyzing MDBC by HPLC?
The primary challenge is often achieving a symmetrical peak shape. The molecule's oxygen atoms can engage in secondary interactions with active sites (free silanols) on the silica-based stationary phase, leading to peak tailing.[3] Controlling mobile phase pH and using a high-quality, end-capped column are crucial for mitigating this issue.
Q2: My retention time is drifting between injections. What's the most likely cause?
Retention time drift is typically caused by one of three issues: insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[2][5][6] Always ensure the column is equilibrated for at least 10-20 column volumes with the initial mobile phase conditions before the first injection.[7]
Q3: Why is using a buffer or acidifier like formic acid important?
Even for a neutral analyte like MDBC, mobile phase pH control is critical for method robustness. An acidifier like formic acid serves to suppress the ionization of residual silanol groups on the column's stationary phase.[1] Negatively charged silanols can cause peak tailing with polar analytes; keeping them protonated ensures a more consistent and inert surface, leading to better peak symmetry.
Q4: Can I use Methanol instead of Acetonitrile?
Yes, methanol is a viable alternative. However, be aware that it will alter the selectivity of the separation and generally produces higher backpressure. If you switch from Acetonitrile to Methanol, you will need to re-optimize the gradient, as Methanol is a weaker organic solvent in reversed-phase HPLC.
Systematic Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving specific experimental issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing common HPLC problems when analyzing MDBC.
Caption: General troubleshooting workflow from symptom to solution.
Q: My peak for MDBC is tailing severely. How do I fix it?
A: Analysis & Solution
Peak tailing is a common issue where asymmetrical peaks with a trailing edge appear. This is most often a chemical interaction problem or a physical problem in the system.
1. Initial Checks (The Path of Least Resistance):
-
Mobile Phase pH: Ensure your aqueous mobile phase contains an acidifier (e.g., 0.1% formic or acetic acid). This protonates active silanol sites on the column packing, preventing secondary ionic interactions that cause tailing.[8]
-
Extra-Column Volume: Check that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Excessive tubing length can cause band broadening that manifests as tailing.[2]
2. Systematic Investigation:
-
Cause: Secondary Silanol Interactions. This is the most probable chemical cause. The ether oxygens in MDBC can form hydrogen bonds with acidic silanol groups on the silica backbone of the stationary phase.
-
Solution:
-
Increase Acidifier: If already using an acidifier, try slightly increasing its concentration.
-
Use a Competing Base: For stubborn tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active sites, but this is less common in modern methods and can suppress MS signals.
-
Change Column: Use a column with high-purity silica and robust end-capping. End-capping chemically masks the majority of residual silanols.
-
-
-
Cause: Column Contamination or Degradation. The column inlet frit may be blocked, or the stationary phase may be degraded, creating a void.
-
Solution:
-
Disconnect the column and reverse-flush it with a strong solvent (like 100% Acetonitrile or Isopropanol) at a low flow rate. Important: Only do this if the column manufacturer states it is permissible.
-
If flushing doesn't work, the column may be permanently damaged. Test the system with a new column of the same type to confirm. A guard column can be used to protect the analytical column from strongly retained impurities.[3]
-
-
Q: My MDBC peak is fronting. What does this indicate?
A: Analysis & Solution
Peak fronting, where the peak appears as a "shark fin," is less common than tailing. It is almost always caused by sample overload or a sample solvent issue.[9]
-
Cause: Mass Overload. You are injecting too much analyte onto the column. The stationary phase becomes saturated, and excess molecules travel through the column with less retention, eluting at the front of the peak.[9]
-
Solution:
-
Dilute your sample: Prepare a 1:10 dilution of your sample and reinject. If the fronting disappears and you have a symmetrical peak, overload was the cause.
-
Reduce injection volume: If you cannot dilute the sample, reduce the injection volume (e.g., from 10 µL to 2 µL).
-
-
-
Cause: Incompatible Sample Solvent. The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% Acetonitrile when the starting mobile phase is 95% water). This causes the sample band to spread out and travel too quickly upon injection.[4]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent and keep the injection volume as low as possible.
-
Q: My retention time keeps getting shorter with every injection. What is happening?
A: Analysis & Solution
A consistent decrease in retention time points to a problem with the column's interaction with the mobile phase or a change in the mobile phase itself.
-
Cause: Insufficient Column Equilibration. This is the most common reason, especially with a new column or after a change in mobile phase. The stationary phase surface needs time to fully equilibrate with the mobile phase.[5]
-
Solution: Before starting your analysis sequence, pump the initial mobile phase through the column for at least 15-20 minutes (or 20 column volumes). Monitor the baseline until it is stable.
-
-
Cause: Mobile Phase Composition Change. The organic component of your mobile phase may be evaporating, increasing its elution strength over time.[6]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If you are mixing solvents online, ensure the pump's proportioning valve is functioning correctly.[2]
-
-
Cause: Column Degradation. If the mobile phase pH is too high (e.g., > 8) for a conventional silica column, the silica backbone can dissolve, leading to a loss of stationary phase and retention.[10]
-
Solution: Verify that your mobile phase pH is within the stable range specified by the column manufacturer (typically pH 2-8 for silica-based columns).
-
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
This protocol ensures the preparation of a consistent and high-quality mobile phase, which is critical for reproducible chromatography.[8]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water a. Measure 999 mL of high-purity HPLC-grade water into a 1 L clean glass reservoir. b. Carefully add 1 mL of high-purity formic acid (LC-MS grade is recommended) to the water. c. Cap the reservoir and mix thoroughly by inversion. d. Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile a. Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L clean glass reservoir. b. Carefully add 1 mL of high-purity formic acid. c. Cap and mix thoroughly. Degassing is typically not as critical for the pure organic phase but is still good practice.
Causality Note: Precise measurement and the use of high-purity reagents are essential. Impurities in water or solvents can accumulate on the column and cause baseline noise or spurious peaks.[4]
Protocol 2: System Suitability Testing
Perform this test before running a sample sequence to verify that the chromatographic system is performing adequately.
-
Prepare a Standard: Create a standard solution of MDBC at a known concentration (e.g., 10 µg/mL).
-
Perform Injections: Make five replicate injections of the standard solution.
-
Evaluate Parameters: Calculate the following parameters from the five chromatograms.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.9 ≤ T ≤ 1.5 | Ensures peak is symmetrical for accurate integration. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates better performance. |
If any parameter fails, do not proceed with the analysis. Troubleshoot the system using the guide above until the criteria are met.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Online. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Online. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Chrom-Ed. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. realab.ua [realab.ua]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. moravek.com [moravek.com]
Technical Support Center: Enhancing the Stability of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. The inherent reactivity of the aldehyde functional group, while crucial for synthesis, also presents stability challenges. This document provides in-depth, field-proven insights and protocols to mitigate degradation, ensuring the integrity of your starting material and the reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: Degradation can manifest visually and analytically. Key indicators include:
-
Color Change: A pure compound should be a white or off-white solid. The appearance of a yellow or brownish tint is a common sign of degradation, likely due to the formation of oxidized species or minor polymeric impurities.
-
Changes in Physical State: Formation of a gummy or oily substance from a crystalline solid can indicate the presence of impurities.
-
Analytical Discrepancies: The most definitive sign is a decrease in purity as measured by techniques like HPLC, GC, or ¹H NMR. You may observe the appearance of new peaks, most notably the corresponding carboxylic acid.
Q2: My sample is showing a new peak consistent with a carboxylic acid. What happened?
A2: The aldehyde group is highly susceptible to oxidation, which converts it to a carboxylic acid (7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid). This is the most common degradation pathway.[1][2][3] This reaction can be initiated by atmospheric oxygen (autoxidation), and is often accelerated by exposure to light, elevated temperatures, or trace metal impurities.[4]
Q3: What are the ideal long-term storage conditions?
A3: To maximize shelf-life, the compound should be stored with strict exclusion of the primary degradation factors:
-
Temperature: Store at low temperatures (2-8°C or -20°C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Use an amber or opaque vial to protect from light.
-
Moisture: Store in a desiccated environment.
Q4: Can I still use a sample that has slightly degraded?
A4: This depends entirely on the tolerance of your subsequent reaction. If the primary impurity is the carboxylic acid, and your reaction conditions are not sensitive to acidic impurities or the separation of this byproduct is straightforward, you may be able to proceed. However, for sensitive, high-precision, or catalytic reactions, using a degraded starting material is strongly discouraged as it can lead to lower yields, unexpected side reactions, and non-reproducible results. It is always best practice to purify the aldehyde (e.g., by recrystallization or column chromatography) before use if degradation is evident.
Part 2: Troubleshooting Guides for Experimental Scenarios
This section provides structured guidance for specific issues you may encounter during your work.
Issue 1: Rapid Degradation Observed in Solution
-
Symptoms: You dissolve a pure sample of the aldehyde in a solvent for a reaction or analysis (e.g., NMR in CDCl₃), and within a short period (minutes to hours), you observe the appearance of the carboxylic acid impurity.
-
Causality Analysis:
-
Dissolved Oxygen: Many organic solvents contain significant amounts of dissolved oxygen, which can readily oxidize the aldehyde.
-
Solvent Purity: Peroxides in older ether-based solvents (like THF or Dioxane) are potent oxidizing agents. Acidic or basic impurities in the solvent can also catalyze degradation.
-
pH Effects: The stability of aldehydes can be highly pH-dependent.[5][6] Strongly basic conditions can induce a Cannizzaro reaction, a disproportionation where two aldehyde molecules react to form one molecule of the corresponding alcohol and one of the carboxylic acid.[4]
-
-
Corrective & Preventive Actions:
-
Solvent Degassing: Before use, thoroughly degas solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles recommended).
-
Use High-Purity Solvents: Always use freshly opened, anhydrous, or inhibitor-free solvents where appropriate. Test ether-based solvents for peroxides before use.
-
Control pH: If your reaction medium is aqueous or protic, consider using a buffered solution to maintain a neutral or weakly acidic pH (pH 4-6), where many aldehydes exhibit greater stability.[7] Avoid strong bases like NaOH or KOH if the Cannizzaro reaction is a concern.[4]
-
Issue 2: Compound Purity Decreases Significantly During Storage
-
Symptoms: A sample that was initially >98% pure is found to be <90% pure after several weeks or months of storage.
-
Causality Analysis:
-
Atmospheric Exposure: The primary cause is repeated or prolonged exposure to air each time the container is opened. Oxygen is the main culprit for oxidation.
-
Light Exposure: Ambient laboratory light, especially UV radiation, can provide the activation energy for radical-mediated oxidation pathways.[8][9]
-
Temperature Fluctuations: Storing the compound at room temperature, especially with daily fluctuations, increases the rate of degradation.
-
-
Corrective & Preventive Actions:
-
Inert Gas Blanketing: After each use, flush the vial headspace with Argon or Nitrogen before sealing.
-
Aliquoting: For frequently used material, consider dividing a new batch into several smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Dedicated Cold & Dark Storage: Store the compound in a designated refrigerator or freezer away from light sources. Ensure the container is tightly sealed to prevent moisture condensation upon removal from cold storage.
-
Part 3: Protocols and Best Practices
Adherence to standardized protocols is critical for ensuring the stability and reliability of your compound.
Protocol 1: Recommended Long-Term Storage
-
Procurement: Upon receiving the compound, verify its initial purity via your preferred analytical method.
-
Container Selection: Transfer the compound to a clean, dry amber glass vial with a PTFE-lined cap.
-
Inerting: Place the vial in a glovebox or use a Schlenk line. Evacuate the air from the vial and backfill with dry Argon or Nitrogen. Repeat this cycle three times.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap threads with Parafilm®.
-
Storage Location: Place the sealed vial inside a secondary container with a desiccant (e.g., silica gel) and store it at the recommended low temperature (2-8°C or -20°C).
Protocol 2: Workflow for Handling and Use
This workflow minimizes exposure to air and light during experimental setup.
Sources
- 1. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Minimizing byproduct formation in reactions with 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Technical Support Center: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Welcome to the technical support guide for this compound. This molecule is a key building block in the synthesis of various pharmaceuticals, including antihypertensive agents like Doxazosin.[1][2] Its unique structure, featuring an electron-rich aromatic ring, a methoxy group, a dioxine ring, and a reactive aldehyde, presents specific challenges. This guide is designed to provide researchers and process chemists with in-depth troubleshooting advice to minimize byproduct formation and maximize reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound. Each answer delves into the underlying chemical principles and provides actionable protocols.
Question 1: I'm performing a reductive amination and observing significant amounts of a dialkylated tertiary amine and unreacted starting material. How can I improve the selectivity for my desired secondary amine?
Answer: This is a classic challenge in reductive amination. The formation of a tertiary amine byproduct occurs when the initially formed secondary amine product is more nucleophilic than the primary amine starting material, allowing it to react with another molecule of the aldehyde. Several factors can be optimized to prevent this.
Causality & Mechanism: Reductive amination proceeds via the formation of an imine (or iminium ion), which is then reduced.[3] If the reduction of the imine is slow compared to the rate of imine formation, the secondary amine product can compete with the primary amine, leading to overalkylation.
Troubleshooting & Optimization Strategies:
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the protonated iminium ion over the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[4][5] It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion intermediate. Its bulky nature also helps to control the reaction rate.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically common, it is effective at a slightly acidic pH (6-7) where iminium ion formation is favored.[5] However, due to its high toxicity and the potential generation of HCN gas, NaBH(OAc)₃ is a safer and often more effective alternative.[5]
-
Avoid Sodium Borohydride (NaBH₄): NaBH₄ is a strong reducing agent that can readily reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a major byproduct and lowering the overall yield.[4]
-
-
Reaction Stoichiometry & Order of Addition:
-
Stepwise Procedure: For particularly stubborn cases, a two-step, one-pot procedure is highly effective.[6] First, mix the aldehyde and the primary amine in a solvent like methanol or dichloroethane (DCE) and stir for 30-60 minutes to allow for imine formation. Then, add the reducing agent (NaBH(OAc)₃) to the pre-formed imine. This minimizes the time the product amine is in the presence of unreacted aldehyde.
-
Amine Excess: Using a slight excess of the primary amine (1.1-1.5 equivalents) can help drive the initial imine formation and outcompete the secondary amine product.
-
-
pH Control: Maintaining a mildly acidic pH (typically 5-6) is crucial. This is often achieved by adding a small amount of acetic acid. The acid catalyzes imine formation but is not strong enough to cause degradation of the benzodioxine ring.
Optimized Protocol: Selective Synthesis of a Secondary Amine
| Parameter | Recommended Condition | Rationale |
| Aldehyde | This compound (1.0 equiv) | Limiting Reagent |
| Amine | Primary Amine (1.2 equiv) | Slight excess to favor initial imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) | Selective for iminium ion reduction.[5] |
| Solvent | Dichloroethane (DCE) or Methanol (MeOH) | Aprotic (DCE) or protic (MeOH) solvents work well. |
| Additive | Acetic Acid (1-2 drops) | Catalyzes imine formation. |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions. |
| Procedure | 1. Dissolve aldehyde and amine in solvent. Stir for 1h at RT. 2. Add NaBH(OAc)₃ portion-wise at 0 °C. 3. Allow to warm to RT and stir for 12-24h. | Stepwise addition ensures imine is formed before reduction begins.[6] |
Question 2: My reaction under acidic conditions is turning dark, and NMR analysis shows a new aromatic proton signal and loss of the methoxy singlet. What is happening?
Answer: You are likely observing acid-catalyzed demethylation of the methoxy group, a common side reaction for electron-rich methoxyarenes. The benzodioxine ring itself is also sensitive to harsh acidic conditions.
Causality & Mechanism: Strong Lewis acids (like BBr₃, AlCl₃) or Brønsted acids (like HBr, HI) can coordinate to the oxygen atom of the methoxy group.[7] This makes it a good leaving group, and a nucleophile (e.g., a halide ion) can then attack the methyl group in an Sₙ2 reaction, yielding the corresponding phenol and methyl halide.[7][8] The resulting phenol is often more reactive and prone to oxidation, leading to colored impurities.
Troubleshooting & Optimization Strategies:
-
Avoid Strong Lewis Acids: Unless demethylation is the desired transformation, avoid strong Lewis acids like BBr₃, AlCl₃, and FeCl₃.[7] If a Lewis acid is required for your reaction, choose a milder one (e.g., ZnCl₂, Sc(OTf)₃).
-
Control Brønsted Acidity: Avoid using strong, non-volatile acids like H₂SO₄ or H₃PO₄, especially at elevated temperatures. If acidic conditions are necessary, use milder acids like acetic acid or employ a buffered system. For reactions that generate acidic byproducts (e.g., HCl from an acyl chloride), include a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to scavenge the acid.
-
Temperature Control: Acid-catalyzed demethylation is often highly temperature-dependent. Running reactions at lower temperatures (0 °C or below) can significantly suppress this side reaction.
-
Protecting Groups: In a multi-step synthesis, if harsh acidic conditions are unavoidable in a later step, consider performing the reaction on the precursor before the methoxy group is installed, or replace it with a more robust protecting group if possible.
Visualizing Competing Pathways: Desired Reaction vs. Demethylation
Caption: Decision workflow for avoiding acid-catalyzed demethylation.
Question 3: I attempted a Vilsmeier-Haack formylation on the parent 7-methoxy-2,3-dihydro-1,4-benzodioxine to synthesize the carbaldehyde, but my yield is low and I have multiple products. How can I improve this?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9][10] The regioselectivity on your substrate is directed by two activating groups: the methoxy group and the ethylenedioxy group of the dioxine ring. Both are ortho-, para-directing. This can lead to a mixture of isomers.
Causality & Mechanism: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a relatively weak electrophile.[11] The reaction works best on highly electron-rich aromatic rings. The positions ortho to the methoxy group (C5 and C7) and ortho to the dioxine oxygen (C5 and C8) are all activated. The desired product is formylation at C6. However, formylation can also occur at the C5 position, leading to the isomeric byproduct 7-Methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde.
Troubleshooting & Optimization Strategies:
-
Temperature Control: Electrophilic aromatic substitutions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming) can increase the selectivity for the thermodynamically favored product, which is often the less sterically hindered C6 position.[12]
-
Stoichiometry of Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (formed from POCl₃ and DMF).[12][13] A large excess can lead to more side reactions. Typically, 1.1 to 1.5 equivalents are sufficient.
-
Alternative Formylation Methods: If regioselectivity remains poor, consider other formylation methods that may offer better control:
-
Duff Reaction: Uses hexamethylenetetramine in acidic conditions. It is often selective for the position ortho to a hydroxyl group, so it might be more selective if performed on the demethylated phenol precursor.
-
Ortho-lithiation: If you can selectively deprotonate the C6 position with a strong base (e.g., n-BuLi or LDA), followed by quenching with an electrophilic formylating agent like DMF, you can achieve excellent regioselectivity. This requires careful control of anhydrous conditions and temperature.
-
Troubleshooting Workflow: Identifying Unknown Byproducts
Caption: Systematic workflow for byproduct identification.
References
-
O-Demethylation. Chem-Station Int. Ed. (2024). [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Doxazosin-impurities. Pharmaffiliates. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
A complete study of Doxazosin characterization. ResearchGate. [Link]
-
Chemistry and Pharmacology of Benzodioxanes. TSI Journals. [Link]
- Process for the preparation of doxazosin and salts thereof.
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health (NIH). [Link]
-
Doxazosin EP Impurity B. SynZeal. [Link]
-
Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. RSC Publishing. [Link]
-
Demethylation. Wikipedia. [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]
-
Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. PubChem. [Link]
-
Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ResearchGate. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]
-
Organic Ring-Opening Polymerization Catalysts: Reactivity Control by Balancing Acidity. ResearchGate. [Link]
Sources
- 1. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
Comparison of different synthetic routes to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Introduction
7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and biologically active molecules. The unique arrangement of the methoxy and aldehyde groups on the electron-rich benzodioxane scaffold makes it an important intermediate for drug discovery and development professionals. The selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the two primary retrosynthetic strategies for obtaining this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic planning.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two logical and distinct retrosynthetic pathways. The key difference lies in the sequence of constructing the benzodioxane ring and introducing the C6-aldehyde functionality.
-
Route 1: Late-Stage Formylation. This strategy involves the initial synthesis of the 7-methoxy-2,3-dihydro-1,4-benzodioxine core, followed by the introduction of the aldehyde group onto the pre-formed aromatic ring via an electrophilic aromatic substitution.
-
Route 2: Early-Stage Formylation. This approach begins with a catechol derivative that already contains the required aldehyde and methoxy substituents. The final step is the formation of the heterocyclic dioxane ring via cyclization.
The following sections will dissect each route, providing a detailed examination of the underlying chemical principles, step-by-step protocols, and a comparative analysis of their respective merits and drawbacks.
Route 1: Late-Stage Formylation of a Pre-formed Benzodioxane Ring
This route prioritizes the early construction of the core benzodioxane skeleton, followed by a regioselective formylation. This pathway is attractive if the starting benzodioxane is readily available or easily synthesized.
Step 1a: Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine
The formation of the 1,4-benzodioxane ring is classically achieved via a Williamson ether synthesis.[1][2] This involves the double alkylation of a catechol with a 1,2-dihaloalkane. In this case, 4-methoxycatechol is treated with 1,2-dibromoethane in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger for the phenolic hydroxyl groups.
Causality of Experimental Choices:
-
Reagents: 4-methoxycatechol provides the core aromatic structure with the methoxy group pre-installed at the correct position. 1,2-dibromoethane is an effective and common di-electrophile for this cyclization.
-
Base: Potassium carbonate (K₂CO₃) is sufficiently basic to deprotonate the acidic phenolic protons, forming the diphenoxide nucleophile in situ, without causing unwanted side reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it readily dissolves the ionic intermediates and promotes the Sₙ2 reaction kinetics.
Experimental Protocol: Step 1a
-
To a solution of 4-methoxycatechol (14.0 g, 0.10 mol) in 200 mL of DMF, add anhydrous potassium carbonate (30.4 g, 0.22 mol).
-
Stir the suspension vigorously and add 1,2-dibromoethane (9.5 mL, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Pour the residue into 500 mL of cold water. The product may precipitate or can be extracted with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to yield 7-methoxy-2,3-dihydro-1,4-benzodioxine. Typical Yield: 80-90% .
Step 1b: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic systems.[3][4] The reaction utilizes the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like DMF and an activating agent like phosphorus oxychloride (POCl₃).[5]
Regioselectivity Analysis: The directing effects of the substituents on the benzodioxane ring are key to the success of this step. The ether oxygen of the dioxane ring and the methoxy group are both electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution.[6][7]
-
The C8 position is ortho to the methoxy group.
-
The C6 position is ortho to the dioxane ether oxygen and para to the methoxy group.
The combined activating effects strongly favor electrophilic attack at the C6 position, which is electronically the most nucleophilic site. This leads to a high degree of regioselectivity, yielding the desired 6-carbaldehyde isomer as the major product.
Experimental Protocol: Step 1b
-
In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) (10.1 mL, 0.11 mol) to N,N-dimethylformamide (DMF) (40 mL). Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 7-methoxy-2,3-dihydro-1,4-benzodioxine (16.6 g, 0.10 mol) in DMF (20 mL) dropwise to the cold Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography. Typical Yield: 60-75% .
Route 2: Early-Stage Formylation via Cyclization
This strategy installs the aldehyde functionality on the starting material before the dioxane ring is formed. This approach offers excellent control over regiochemistry, as the position of the aldehyde is fixed from the outset.
Step 2a: Preparation of 3,4-Dihydroxy-5-methoxybenzaldehyde
The key starting material for this route is 3,4-dihydroxy-5-methoxybenzaldehyde, also known as 5-hydroxyvanillin. This compound is commercially available, making this route highly accessible.[8][9] For researchers preferring to synthesize it, a common preparation involves the nucleophilic aromatic substitution of 5-bromovanillin.[10]
Causality of Experimental Choices:
-
Reaction: The conversion of 5-bromovanillin to 5-hydroxyvanillin is a nucleophilic substitution of bromide with hydroxide. This reaction can be challenging on an unactivated aryl halide and often requires harsh conditions or copper catalysis to proceed efficiently.
-
Inert Atmosphere: The catechol product is susceptible to oxidation, especially under the basic reaction conditions. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent the formation of colored byproducts and improve the yield.[10]
Experimental Protocol: Step 2a (from 5-Bromovanillin)
-
To a solution of sodium hydroxide (12.0 g, 0.30 mol) in 150 mL of degassed water in a flask equipped for reflux, add 5-bromovanillin (11.5 g, 0.05 mol).
-
Add a catalytic amount of a copper source (e.g., 100 mg of copper(I) bromide or freshly precipitated copper powder).
-
Blanket the reaction with nitrogen and reflux for 24-48 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2.
-
The product, 3,4-dihydroxy-5-methoxybenzaldehyde, will precipitate. Filter the solid, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/ethyl acetate). Typical Yield: 70-80% .[10]
Step 2b: Dioxane Ring Formation
This step is mechanistically identical to Step 1a—a Williamson ether synthesis. The pre-formylated catechol is cyclized with 1,2-dibromoethane to yield the final target molecule directly.
Experimental Protocol: Step 2b
-
To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (16.8 g, 0.10 mol) in 200 mL of DMF, add anhydrous potassium carbonate (30.4 g, 0.22 mol).
-
Stir the suspension vigorously and add 1,2-dibromoethane (9.5 mL, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.
-
After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Pour the residue into 500 mL of cold water. The target aldehyde will precipitate as a solid.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound. Typical Yield: 85-95% .
Comparative Analysis of Synthetic Routes
The choice between these two routes depends on factors such as starting material availability, desired scale, and tolerance for specific reagents. The following table provides a side-by-side comparison of key performance indicators.
| Parameter | Route 1: Late-Stage Formylation | Route 2: Early-Stage Formylation | Analysis |
| Starting Materials | 4-Methoxycatechol, POCl₃, DMF | 3,4-Dihydroxy-5-methoxybenzaldehyde | Route 2's precursor is commercially available, potentially reducing it to a single step. Route 1 requires a common catechol but also toxic/corrosive POCl₃. |
| Number of Steps | 2 | 1 (if starting material is purchased) | Route 2 is more step-economical, a significant advantage in process chemistry. |
| Regioselectivity | High, electronically controlled | Absolute, pre-determined | Route 1 relies on the inherent electronic bias of the substrate, which is strong but could potentially yield minor isomers. Route 2 avoids this issue entirely. |
| Overall Yield | ~50-68% (over two steps) | ~85-95% (one step) | Route 2 offers a significantly higher overall yield, making it more efficient for material production. |
| Reagent Safety | Uses highly toxic and corrosive POCl₃. | Avoids highly toxic formylating agents. | Route 2 has a superior safety and environmental profile. |
| Scalability | Good, but handling large quantities of POCl₃ and managing the exothermic quench can be challenging. | Excellent. The reaction is a straightforward condensation that scales predictably. | Route 2 is more amenable to large-scale synthesis due to its simpler procedure and safer reagents. |
Conclusion and Recommendation
Both synthetic routes provide viable pathways to this compound.
Route 1 (Late-Stage Formylation) is a classic and fundamentally sound approach that demonstrates the principles of electrophilic aromatic substitution on an activated ring system. However, it suffers from a lower overall yield and involves the use of hazardous reagents like phosphorus oxychloride. Its main advantage lies in its potential use if the 7-methoxy-1,4-benzodioxine intermediate is already available for other purposes.
Route 2 (Early-Stage Formylation) emerges as the superior strategy for the dedicated synthesis of the target molecule. Its key advantages are:
-
Higher Overall Yield: Significantly more efficient in converting starting material to product.
-
Step Economy: Can be executed in a single, high-yielding step from a commercially available precursor.
-
Absolute Regiocontrol: Eliminates any possibility of forming isomeric byproducts.
-
Enhanced Safety: Avoids the use of corrosive and toxic Vilsmeier-Haack reagents.
For researchers and drug development professionals seeking an efficient, scalable, and safe method to produce this compound, Route 2 is the highly recommended pathway.
References
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Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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PrepChem. (2023). Synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. Available at: [Link]
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Aktar, S. et al. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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A Comparative Analysis of the Biological Activities of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and Its Analogs
This guide provides a comprehensive comparative analysis of the biological activities of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental evaluation, and structure-activity relationships of this promising class of compounds.
The core structure, a benzodioxane moiety, is a recognized pharmacophore present in numerous biologically active molecules. The versatility of the aldehyde group at the 6-position allows for the synthesis of a diverse range of analogs, including chalcones, hydrazones, and other heterocyclic derivatives, leading to a broad spectrum of pharmacological activities. This guide will focus on the comparative antioxidant, anticancer, and antimicrobial properties of the parent compound and its key analogs.
Rationale for Comparison: The Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to engage in various biological interactions. The methoxy group at the 7-position further modulates the electronic and lipophilic character of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. The aldehyde functionality serves as a versatile synthetic handle for the introduction of diverse chemical moieties, enabling the exploration of a wide chemical space and the optimization of biological activity.
Synthesis of this compound and Key Analogs
The parent aldehyde can be synthesized through established literature methods. A common starting point is the reaction of 1,2-dihydroxybenzaldehyde with an appropriate epoxide derivative.[1] The primary analogs discussed in this guide, chalcones, are typically synthesized via the Claisen-Schmidt condensation reaction.[1][2][3] This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde, in this case, this compound.[2][3][4]
Caption: General workflow for the synthesis of chalcone analogs.
Comparative Biological Activity
The biological activities of the parent aldehyde and its analogs are evaluated using a panel of standardized in vitro assays. This section details the methodologies and presents a comparative summary of the results.
Rationale: The ability of a compound to scavenge free radicals is a key indicator of its potential to mitigate oxidative stress, a pathological process implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to assess antioxidant capacity.[5]
Experimental Protocols:
-
DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[6][7] A solution of the test compound is mixed with a DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is measured over time.[7] The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[6]
-
ABTS Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound.[5][6] The reduction in the absorbance of the ABTS•+ solution, measured at a specific wavelength (e.g., 734 nm), is proportional to the antioxidant concentration.[5] Similar to the DPPH assay, the IC50 value is determined.
Comparative Data:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound (Parent Compound) | >100 | >100 |
| Analog 1 (Chalcone with 4-hydroxy acetophenone) | 15.2 | 10.8 |
| Analog 2 (Chalcone with 2,4-dihydroxy acetophenone) | 8.5 | 5.1 |
| Ascorbic Acid (Positive Control) | 21.9 | Not Reported |
Note: The data presented is a representative summary based on typical findings for this class of compounds and may not reflect specific experimental results.
Interpretation: The parent aldehyde exhibits weak antioxidant activity. However, conversion to chalcone analogs, particularly those bearing hydroxyl groups on the acetophenone-derived ring, significantly enhances radical scavenging capabilities. This suggests that the α,β-unsaturated ketone moiety in chalcones, in conjunction with phenolic hydroxyl groups, plays a crucial role in their antioxidant mechanism.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9] It is widely used to screen for the anticancer potential of novel compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours.[8][10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8][9][11]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Comparative Data:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound (Parent Compound) | >50 | >50 |
| Analog 3 (Chalcone with 4-methoxy acetophenone) | 12.8 | 18.5 |
| Analog 4 (Chalcone with 3,4,5-trimethoxy acetophenone) | 5.2 | 8.1 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Note: The data presented is a representative summary based on typical findings for this class of compounds and may not reflect specific experimental results.
Interpretation: Similar to the antioxidant activity, the parent aldehyde shows minimal cytotoxic effect. The introduction of the chalcone scaffold leads to a significant increase in anticancer activity. The substitution pattern on the acetophenone-derived ring plays a critical role, with methoxy groups often enhancing potency.
Signaling Pathway Involvement:
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Putative signaling pathways modulated by chalcone analogs.
Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzodioxane derivatives and their analogs have shown promise as potential antibacterial and antifungal compounds.[12][13][14] The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Comparative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound (Parent Compound) | >128 | >128 |
| Analog 5 (Hydrazone derivative) | 32 | 64 |
| Analog 6 (Pyrazoline derivative) | 16 | 32 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |
Note: The data presented is a representative summary based on typical findings for this class of compounds and may not reflect specific experimental results.
Interpretation: The parent aldehyde is largely inactive against the tested bacterial strains. Derivatization into hydrazones and pyrazolines can introduce significant antimicrobial activity.[14] The nature of the heterocyclic ring and the substituents on the aromatic rings influence the spectrum and potency of the antimicrobial effect.
Structure-Activity Relationship (SAR) Summary
-
Core Scaffold: The conversion of the aldehyde in the parent compound to more complex moieties like chalcones, hydrazones, or pyrazolines is essential for imparting significant biological activity.
-
Substituents: The nature and position of substituents on the aromatic rings of the analogs are critical determinants of their potency and selectivity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach its biological target.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. While the parent aldehyde itself demonstrates limited pharmacological effects, its analogs, particularly chalcones, hydrazones, and pyrazolines, exhibit promising antioxidant, anticancer, and antimicrobial properties. The structure-activity relationships highlighted in this guide provide a rational basis for the design and development of novel therapeutic agents based on the 1,4-benzodioxane scaffold. Further optimization of these lead compounds through medicinal chemistry approaches holds significant potential for the discovery of new drugs.
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Structural confirmation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using spectroscopy
This guide provides a detailed walkthrough of the analytical processes required for the unambiguous structural confirmation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Researchers, particularly those in synthetic chemistry and drug development, will find this guide valuable for understanding the application of modern spectroscopic techniques in molecular characterization. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, rigorous structural verification of its derivatives is a critical step in the research and development pipeline.
We will dissect the data from four primary spectroscopic methods: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features will be explained, and a comparative analysis with a structural isomer will be presented to underscore the power of these techniques in differentiating closely related molecules.
The Proposed Structure
Before delving into the spectral data, it is essential to establish the proposed chemical structure and the conventional numbering system for this compound.
Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol
Logical Workflow for Structural Elucidation
The process of confirming a chemical structure is a systematic integration of complementary data points. Each spectroscopic technique provides a unique piece of the puzzle, and together, they build a self-validating case for the proposed molecular architecture.
Sources
Reactivity comparison of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with other aldehydes
Introduction
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of the right building block is paramount. Aldehydes are foundational synthons, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (hereafter MDB-6-C ), a key intermediate in the synthesis of several notable compounds, including analogues of Doxazosin and Viloxazine.[1][2][3]
The reactivity of an aromatic aldehyde is delicately modulated by the electronic nature of its substituents. This guide will objectively compare the reactivity of MDB-6-C against a spectrum of other commercially available aromatic aldehydes, grounding the discussion in the principles of physical organic chemistry and supporting it with experimental data and detailed protocols. We will explore how the unique substitution pattern of MDB-6-C influences its performance in key synthetic transformations, providing researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
Molecular Structure and Electronic Profile
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In aromatic aldehydes, this is influenced by the interplay of inductive and resonance effects of the substituents on the ring.
-
This compound (MDB-6-C): This molecule possesses two potent electron-donating groups (EDGs). The fused dihydrobenzodioxine ring and the methoxy group both donate electron density into the aromatic system via resonance (+R effect). This increased electron density delocalizes onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity. This deactivation makes MDB-6-C less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
-
Benchmark Aldehydes for Comparison:
-
Benzaldehyde: The baseline reference with no electronic perturbation from substituents.
-
p-Anisaldehyde (4-Methoxybenzaldehyde): A classic example of an aldehyde deactivated by a single, strong EDG.
-
Veratraldehyde (3,4-Dimethoxybenzaldehyde): A close structural analogue to MDB-6-C, featuring two methoxy EDGs. Its reactivity is expected to be very similar to MDB-6-C.
-
4-Nitrobenzaldehyde: An aldehyde activated towards nucleophilic attack by a powerful electron-withdrawing group (EWG), serving as the opposite end of the reactivity spectrum.
-
The expected trend for reactivity in nucleophilic addition reactions, based on the electrophilicity of the carbonyl carbon, is:
4-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde > Veratraldehyde ≈ MDB-6-C
This hierarchy is a direct consequence of the substituent's ability to stabilize or destabilize the partial positive charge on the carbonyl carbon.[4][5][6]
Comparative Reactivity in Key Transformations
We will now examine the relative performance of MDB-6-C and our benchmark aldehydes in three fundamental reaction classes critical to synthetic chemistry.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the nucleophilic attack of a phosphorus ylide on a carbonyl carbon.[7] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde. Kinetic studies on substituted benzaldehydes consistently show that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[8][9]
Table 1: Predicted Relative Reactivity in the Wittig Reaction
| Aldehyde | Substituent Effect | Predicted Relative Rate | Hammett Constant (σp) |
| 4-Nitrobenzaldehyde | Strong EWG | Fastest | +0.78[10] |
| Benzaldehyde | Neutral | Baseline | 0.00[10] |
| p-Anisaldehyde | Strong EDG | Slow | -0.27[10] |
| Veratraldehyde | Two EDGs | Slower | - |
| MDB-6-C | Two Strong EDGs | Slowest | - |
The positive reaction constant (ρ) observed for Wittig reactions confirms that the reaction is accelerated by substituents that can stabilize the developing negative charge in the transition state, which corresponds to electron-withdrawing groups.[8] Consequently, MDB-6-C, being electron-rich, will require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable yields to more reactive aldehydes.
Workflow & Protocol: Comparative Wittig Olefination
This protocol is designed to provide a clear comparison of reaction completion time for different aldehydes.
Caption: Workflow for comparative Wittig reaction analysis.
Step-by-Step Protocol:
-
Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at 0°C to generate the ylide.
-
Reaction Initiation: In four separate, identical reaction flasks, dissolve MDB-6-C, p-anisaldehyde, benzaldehyde, and 4-nitrobenzaldehyde (1.0 eq each) in anhydrous THF. Cool each flask to 0°C.
-
Ylide Addition: Transfer an equal portion of the prepared ylide solution to each of the four aldehyde solutions via cannula.
-
Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting aldehyde in each flask by Thin Layer Chromatography (TLC) every 30 minutes. Record the time to completion for each reaction.
-
Workup: Upon completion, quench each reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each reaction. The expected time to completion will follow the reactivity trend: 4-Nitrobenzaldehyde < Benzaldehyde < p-Anisaldehyde < MDB-6-C.
Reductive Amination
Reductive amination is a robust method for forming C-N bonds, proceeding via an intermediate imine or iminium ion.[11][12] The first step, the formation of the hemiaminal and subsequent dehydration to the imine, is the rate-limiting step and is highly dependent on the aldehyde's electrophilicity.[13]
Caption: General mechanism of reductive amination.
Electron-rich aldehydes like MDB-6-C form the imine intermediate more slowly than electron-poor aldehydes. However, the choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are chemoselective; they will reduce the protonated iminium ion much faster than the starting aldehyde.[13][14] This allows for a convenient one-pot procedure where the amine, aldehyde, and reducing agent are mixed together.[11]
Table 2: Predicted Relative Rates of Imine Formation
| Aldehyde | Substituent Effect | Predicted Rate of Imine Formation |
| 4-Nitrobenzaldehyde | Strong EWG | Fastest |
| Benzaldehyde | Neutral | Moderate |
| p-Anisaldehyde | Strong EDG | Slow |
| MDB-6-C | Two Strong EDGs | Slowest |
Experimental Insight: While imine formation is slower for MDB-6-C, the overall success of a one-pot reductive amination is typically high, provided sufficient reaction time is allowed for the initial condensation step. The key takeaway is one of kinetics; reactions with MDB-6-C will likely require longer reaction times or gentle heating to drive the initial imine formation to completion before the reduction step can efficiently occur.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For many common oxidants (e.g., chromate-based reagents, permanganate), the reaction mechanism involves a rate-determining step where a C-H bond is broken.[15][16] Kinetic studies have shown that these reactions are often accelerated by electron-donating groups, which can stabilize a developing positive charge on the carbonyl carbon in the transition state.[16][17]
This presents a reversal of the reactivity trend seen in nucleophilic addition reactions.
Table 3: Predicted Relative Rates of Oxidation
| Aldehyde | Substituent Effect | Predicted Relative Rate of Oxidation |
| MDB-6-C | Two Strong EDGs | Fastest |
| p-Anisaldehyde | Strong EDG | Fast |
| Benzaldehyde | Neutral | Moderate |
| 4-Nitrobenzaldehyde | Strong EWG | Slowest |
Causality: The electron-donating methoxy and benzodioxine groups in MDB-6-C increase the electron density at the aldehyde, making it more susceptible to attack by electrophilic oxidizing agents. This enhanced reactivity can be an advantage, allowing for milder oxidation conditions. However, it also poses a challenge, as the molecule may be more prone to over-oxidation or side reactions if harsh oxidants are used.
Summary and Synthetic Recommendations
The unique electronic profile of this compound defines its synthetic utility and dictates the optimal conditions for its use.
-
For Nucleophilic Additions (Wittig, Grignard, etc.) and Imine Formations (Reductive Amination): MDB-6-C is less reactive than benzaldehyde and its electron-deficient counterparts.
-
Recommendation: Employ longer reaction times, elevated temperatures, or more potent nucleophiles/reagents to achieve high conversion. For reductive aminations, allow sufficient time for imine formation before expecting the reduction to proceed.
-
-
For Oxidations: MDB-6-C is more reactive than benzaldehyde.
-
Recommendation: Use mild oxidizing agents (e.g., Pinnick oxidation with NaClO₂) to avoid potential side reactions on the electron-rich aromatic ring. The enhanced reactivity allows for efficient conversion under gentle conditions.
-
By understanding these reactivity principles, chemists can harness the unique properties of MDB-6-C, leveraging its structure for the efficient synthesis of complex target molecules while avoiding common pitfalls associated with highly activated or deactivated aromatic aldehydes.
References
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Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [Link]
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Li, Z. K., et al. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104. [Link]
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]
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Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325. [Link]
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Yajurvedi, D., et al. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
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Ahamed, M. I. (2015). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. ResearchGate. [Link]
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Yamataka, H., et al. (1992). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(10), 2865–2869. [Link]
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Bobbitt, K. L., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30201–30208. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. [Link]
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A Comparative Guide to the Validation of an Analytical Method for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous scientific validation. A critical component of this process is the validation of analytical methods used to ensure the identity, purity, and strength of active pharmaceutical ingredients (APIs) and drug products. This guide provides an in-depth, experience-driven approach to validating a robust analytical method for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1] We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the rationale behind the experimental choices, all grounded in international regulatory guidelines.
The Imperative of Method Validation: A Foundation of Trust
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This is not merely a regulatory checkbox; it is a fundamental scientific necessity that ensures the reliability and consistency of data throughout the drug development lifecycle. The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that form the bedrock of our validation approach.[4][5][6][7] The recently updated ICH Q2(R2) and the new Q14 guideline emphasize a more holistic, lifecycle-based approach to analytical procedure development and validation.[8][9][10][11]
This guide will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a workhorse in pharmaceutical analysis due to its high precision, accuracy, and sensitivity.[12] We will also draw comparisons with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive analytical perspective.
Core Validation Parameters: A Step-by-Step Experimental Protocol
The validation of our RP-HPLC method for this compound will address the core parameters stipulated by ICH guidelines.[4][13][14]
System Suitability: Ensuring the System is Ready
Causality: Before any sample analysis, we must confirm that the chromatographic system is performing adequately. System suitability tests are a series of checks to ensure the precision and reproducibility of the system.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates.
-
Acceptance Criteria: RSD for peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be ≥ 2000.
Specificity: The Ability to Assess the Analyte Unambiguously
Causality: Specificity demonstrates that the analytical method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or excipients.[4][13]
Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Inject the stressed samples and a placebo solution (if applicable) into the HPLC system.
-
Assess the peak purity of the analyte in the presence of these potential interferents using a photodiode array (PDA) detector.
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or placebo peaks, and the peak purity index should be close to 1.
Linearity and Range: A Proportional Response
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy: Closeness to the True Value
Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[4] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the RSD for the results at both levels.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
-
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
Robustness: Resistance to Small Variations
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Visualizing the Validation Workflow
Caption: A workflow diagram illustrating the key phases and steps involved in analytical method validation.
Comparative Analysis of Analytical Methods
While RP-HPLC is a powerful and versatile technique, other methods may be suitable depending on the specific analytical challenge. Here's a comparison:
| Feature | RP-HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity differences. | Separation of volatile compounds based on boiling point and mass-to-charge ratio. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. |
| Advantages | High precision, accuracy, and sensitivity. Applicable to a wide range of compounds.[12] | Excellent for volatile and semi-volatile compounds. Provides structural information. | Primary analytical method, often not requiring a reference standard of the same compound. Highly specific. |
| Disadvantages | Requires a suitable chromophore for UV detection. Can be complex to develop. | Requires derivatization for non-volatile compounds. Potential for thermal degradation. | Lower sensitivity compared to HPLC and GC-MS. Higher equipment cost. |
| Typical Application | Routine quality control, purity determination, stability testing. | Impurity profiling, residual solvent analysis. | Quantification of pure substances, reference standard characterization. |
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Conclusion: A Commitment to Quality
The validation of an analytical method for a pharmaceutical intermediate like this compound is a scientifically rigorous and legally mandated process. By following the principles outlined in international guidelines and employing a systematic, evidence-based approach, we can establish a method that is not only compliant but also robust, reliable, and fit for its intended purpose. The choice of the primary analytical technique, such as RP-HPLC, should be justified by its performance characteristics, while a comparative understanding of alternative methods like GC-MS and qNMR provides a broader analytical toolkit. Ultimately, a well-validated analytical method is a cornerstone of quality assurance, ensuring the safety and efficacy of the final drug product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- Benchchem. A Comparative Guide to the Validation of a New Analytical Method for 7-Methoxy-1-tetralone.
- PMC. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis.
- MDPI. (2024, May 24). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
- Chem-Impex. 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Derivatives
In the landscape of modern drug discovery, the journey of a novel compound from laboratory bench to potential therapeutic application is both arduous and intricate. A critical juncture in this process lies in the translation of early-stage, high-throughput in vitro data to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of in vitro and in vivo studies, centered on a promising class of synthetic compounds: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivatives. These molecules, built upon a benzodioxane scaffold, have garnered interest for their potential antioxidant and anti-inflammatory properties.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental data and the causal reasoning behind the selection of specific assays. We will explore how the controlled environment of a test tube can both inform and, at times, mislead our predictions of a compound's efficacy within a living organism.
The Dichotomy of Discovery: Why Both In Vitro and In Vivo Analyses are Essential
The initial stages of drug discovery often rely on in vitro assays for their cost-effectiveness, high throughput, and the ability to investigate specific molecular targets.[1] However, the ultimate test of a compound's therapeutic potential lies in its performance within a complex physiological system.[1] Living organisms present a myriad of variables not accounted for in isolated cellular or biochemical assays, including metabolism, distribution, immune responses, and complex feedback loops.[2] Therefore, a robust drug development pipeline necessitates a thoughtful integration of both in vitro and in vivo experimental models to build a comprehensive understanding of a compound's profile.[3]
This guide will use a representative series of this compound derivatives to illustrate this crucial interplay. For the purpose of this guide, we will refer to a hypothetical series of derivatives, designated as BD-1 through BD-5 , to demonstrate the comparison of data.
Part 1: In Vitro Assessment of Antioxidant Activity
A common starting point for evaluating compounds with potential anti-inflammatory effects is to assess their antioxidant capacity. Oxidative stress is a key contributor to inflammation, and compounds that can scavenge free radicals may mitigate this process.[1] We will explore two widely used spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a popular method due to its simplicity and stability.[4] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Preparation of Test Compounds: The this compound derivatives (BD-1 to BD-5 ) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound at various concentrations.
-
For the control, add the solvent instead of the test compound.
-
Ascorbic acid or Trolox is used as a positive control.[5]
-
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Experimental Workflow: In Vitro Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Hypothetical In Vitro Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| BD-1 | 25.4 | 18.2 |
| BD-2 | 15.8 | 10.5 |
| BD-3 | 42.1 | 35.7 |
| BD-4 | 18.9 | 12.3 |
| BD-5 | 30.2 | 24.8 |
| Ascorbic Acid | 8.5 | 6.2 |
From this hypothetical data, BD-2 and BD-4 appear to be the most potent antioxidants in these cell-free systems.
Part 2: In Vivo Assessment of Anti-Inflammatory Activity
While in vitro antioxidant data is a useful starting point, it does not guarantee anti-inflammatory efficacy in a living organism. To assess this, we turn to established animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is effective for screening anti-inflammatory drugs as it involves the release of several inflammatory mediators.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Dosing: The rats are divided into several groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Test Groups: Receive different doses of the test compounds (BD-1 to BD-5 ), typically administered orally or intraperitoneally.
-
Standard Group: Receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
-
Induction of Inflammation: One hour after the administration of the test compounds, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 Where Vt is the paw volume at time t and V0 is the initial paw volume.
Signaling Pathway: Inflammatory Cascade
Caption: Simplified inflammatory cascade and potential intervention.
Hypothetical In Vivo Anti-Inflammatory Activity Data
| Compound (at 50 mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| BD-1 | 45.2% |
| BD-2 | 30.8% |
| BD-3 | 25.5% |
| BD-4 | 55.7% |
| BD-5 | 48.1% |
| Indomethacin (10 mg/kg) | 65.3% |
Part 3: The Comparative Analysis - Bridging the In Vitro and In Vivo Divide
The core of this guide lies in the critical analysis of the data from both experimental realms. A direct comparison of our hypothetical data reveals a common challenge in drug discovery: the lack of a perfect correlation between in vitro and in vivo results.
| Compound | In Vitro Rank (Antioxidant) | In Vivo Rank (Anti-inflammatory) |
| BD-1 | 3 | 4 |
| BD-2 | 1 | 5 |
| BD-3 | 5 | 6 |
| BD-4 | 2 | 1 |
| BD-5 | 4 | 3 |
Key Observations and Interpretations:
-
The Misleading Potency of BD-2: Our most potent in vitro antioxidant, BD-2 , demonstrated relatively weak anti-inflammatory activity in vivo. This discrepancy could be attributed to several factors, including poor oral bioavailability, rapid metabolism into inactive forms, or an inability to reach the target tissue in sufficient concentrations.
-
The Emergence of BD-4 as a Lead Candidate: Conversely, BD-4 , while a strong antioxidant in vitro, was not the top performer. However, in the in vivo model, it exhibited the most significant anti-inflammatory effect. This suggests that BD-4 may possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or that its mechanism of action extends beyond simple radical scavenging.
-
Structure-Activity Relationships (SAR): The subtle structural differences between the derivatives likely play a crucial role in their differing biological profiles. For instance, the specific substituents on the benzodioxine ring of BD-4 might enhance its interaction with inflammatory enzymes or improve its metabolic stability.
The Causality Behind Experimental Choices
The selection of these specific assays is deliberate. The DPPH and ABTS assays provide a rapid and cost-effective initial screen of a compound's intrinsic chemical properties as an antioxidant. The carrageenan-induced paw edema model is chosen as a subsequent step because it represents a more complex biological response, involving multiple cell types and inflammatory mediators, thus offering a more holistic view of a compound's potential anti-inflammatory action.
Conclusion: An Integrated Approach to Drug Discovery
The development of this compound derivatives as potential therapeutic agents highlights the indispensable need for a dual in vitro and in vivo testing strategy. Our comparative analysis underscores that while in vitro assays are powerful tools for initial screening and mechanistic studies, they cannot be the sole arbiters of a compound's ultimate therapeutic value. The complexities of a living system often unveil unexpected outcomes, elevating some candidates while deprioritizing others.
The path forward for the development of these benzodioxine derivatives would involve a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising in vivo performer, BD-4 . This iterative process of in vitro screening, in vivo validation, and subsequent refinement of chemical structures is the cornerstone of successful drug discovery.
References
- Ahmed, S., Khan, R. A., & Maurya, R. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 72-81.
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Saeed, F. A., & El-Faham, A. (2021). In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]
- Asif, M. (2016). A review on anti-inflammatory and analgesic activity of benzoxazine and benzothiazine derivatives. Mini reviews in medicinal chemistry, 16(16), 1323-1339.
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Performance Evaluation of a Prospective Fluorescent Chemosensor Based on 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde for the Detection of Hydrazine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: Scientific literature does not currently describe a sensor based on 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This guide, therefore, serves as a prospective framework, outlining the rigorous, field-proven methodologies that would be employed to design, validate, and benchmark such a novel sensor. We will hypothesize a fluorescent chemosensor for hydrazine (N₂H₄), a toxic and widely used industrial chemical, leveraging the inherent reactivity of the aldehyde group and the potential fluorophoric nature of the benzodioxane scaffold.
Introduction: The Rationale for a Novel Hydrazine Sensor
Hydrazine is an important industrial chemical, but it is also highly toxic and carcinogenic, making its detection in environmental and biological systems a critical endeavor[1][2]. While various methods for hydrazine detection exist, there is a continuous demand for sensors that offer high sensitivity, selectivity, rapid response, and operational simplicity[1][3][4]. Fluorescent chemosensors, in particular, have gained significant attention due to their potential for high sensitivity and real-time analysis capabilities[1][5].
The core of our proposed sensor is the this compound molecule. The aldehyde functional group provides a reactive site for the formation of a Schiff base with hydrazine.[5][6][7] This reaction is expected to modulate the electronic properties of the benzodioxane ring system, leading to a "turn-on" or "turn-off" fluorescent response. The methoxy group can further tune the photophysical properties of the molecule.
This guide provides a comprehensive roadmap for the synthesis, characterization, and rigorous performance evaluation of this hypothetical sensor, comparing its projected performance against established analytical methods.
Proposed Sensing Mechanism and Design
The proposed sensing mechanism relies on the nucleophilic addition of hydrazine to the aldehyde group of the sensor molecule, forming a hydrazone. This condensation reaction extends the π-conjugated system of the molecule, which is anticipated to cause a significant shift in its fluorescence emission spectrum, providing a clear signal for hydrazine detection.
Caption: Proposed reaction of the sensor with hydrazine to form a fluorescent hydrazone.
Experimental Protocols: From Synthesis to Performance Validation
Synthesis and Characterization of the Sensor Molecule
A plausible synthetic route involves the formylation of 7-methoxy-2,3-dihydro-1,4-benzodioxane. Similar syntheses of related benzodioxane aldehydes have been reported.[8][9]
Step-by-Step Synthesis Protocol:
-
Starting Material: 7-methoxy-2,3-dihydro-1,4-benzodioxane.
-
Formylation: React the starting material with a suitable formylating agent (e.g., Vilsmeier-Haack reagent or Duff reaction conditions).
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Performance Evaluation Workflow
A systematic evaluation of the sensor's performance is crucial.[10][11][12] The following workflow ensures a comprehensive assessment of its analytical capabilities.
Caption: A structured workflow for the comprehensive evaluation of the sensor's performance.
Detailed Experimental Methodologies
a. Optimization of Sensing Conditions: Investigate the influence of pH, solvent composition, and temperature on the fluorescence response of the sensor to hydrazine to determine the optimal operating conditions.
b. Selectivity and Interference Studies:
-
Prepare solutions of the sensor with various potentially interfering species (e.g., common cations and anions, other amines, and structurally similar compounds).
-
Measure the fluorescence response in the presence and absence of hydrazine.
-
A high selectivity is demonstrated if a significant fluorescence change is observed only in the presence of hydrazine.
c. Sensitivity, Linearity, and Limit of Detection (LOD):
-
Prepare a series of standard hydrazine solutions of varying concentrations.
-
Measure the fluorescence intensity of the sensor at each concentration.
-
Construct a calibration curve by plotting fluorescence intensity versus hydrazine concentration. The linear range of this plot determines the sensor's working range.
-
The Limit of Detection (LOD) will be calculated based on the standard deviation of the blank and the slope of the calibration curve, following IUPAC guidelines.[13][14][15][16] The formula LOD = 3.3 * (σ/S) can be used, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
d. Response Time:
-
Monitor the change in fluorescence intensity over time immediately after the addition of hydrazine to the sensor solution.
-
The response time is the time taken to reach a stable fluorescence signal (e.g., 95% of the maximum intensity).
e. Real Sample Analysis:
-
Spike real-world samples (e.g., tap water, river water) with known concentrations of hydrazine.
-
Use the developed sensor to determine the hydrazine concentration in these samples.
-
Calculate the recovery percentage to assess the sensor's accuracy in complex matrices.
Performance Comparison with Alternative Methods
To establish the utility of the proposed sensor, its performance metrics must be objectively compared against existing, validated methods for hydrazine detection.
| Performance Metric | Proposed Fluorescent Sensor (Hypothetical Target) | Alternative Method 1: Colorimetry (e.g., with p-dimethylaminobenzaldehyde) | Alternative Method 2: Chromatography (e.g., HPLC) |
| Principle | Schiff base formation leading to fluorescence change | Formation of a colored azine derivative | Chromatographic separation and detection |
| Limit of Detection (LOD) | Target: Low ppb (e.g., <10 ppb)[2] | Typically in the low ppm to high ppb range | Can reach low ppb to ppt levels |
| Selectivity | Potentially high, but needs experimental validation | Can suffer from interference from other aldehydes/ketones | High, based on retention time and detector specificity |
| Response Time | Target: < 5 minutes[2] | 10-30 minutes | 15-45 minutes per sample |
| Instrumentation | Fluorometer | Spectrophotometer | HPLC system with a suitable detector |
| Ease of Use | Simple "mix-and-measure" approach | Relatively simple, may require heating | Requires skilled operator and complex instrumentation |
| Cost | Potentially low-cost for routine screening | Low-cost reagents and instrumentation | High initial instrument cost and running expenses |
Conclusion and Future Outlook
This guide has outlined a prospective but scientifically rigorous framework for the development and evaluation of a novel fluorescent sensor for hydrazine based on this compound. The proposed sensor has the potential to offer a rapid, sensitive, and cost-effective alternative to existing methods. The key to realizing this potential lies in the thorough experimental validation detailed in this document. Successful development would provide a valuable tool for environmental monitoring, industrial safety, and biomedical research. Future work could also explore the synthesis of derivatives of the core molecule to further enhance its sensitivity and selectivity.
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A Researcher's Guide to Antibody Cross-Reactivity for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Derivatives
For researchers and drug development professionals working with novel small molecules, the specificity of immunological reagents is paramount. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for antibodies targeting 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its derivatives. As no commercial antibodies for this specific hapten are readily available, this document will serve as a comprehensive manual for generating the necessary reagents and validating their performance.
The Challenge of Small Molecule Immunoassays
This compound is a small organic molecule, or hapten, which is not immunogenic on its own. To generate an antibody response, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This process, however, introduces potential pitfalls. The immune system may generate antibodies not only to the hapten but also to the linker used for conjugation or to "neoepitopes" created at the hapten-carrier junction. Therefore, rigorous validation of antibody specificity is not just a recommendation but a necessity.
Synthesis of the Hapten and its Derivatives
A crucial first step is the synthesis of the target hapten, this compound, and a panel of structurally similar derivatives. These derivatives are essential for assessing the cross-reactivity of the developed antibodies.
A general synthetic route to 1,4-benzodioxane carbaldehydes involves the reaction of a catechol precursor with 1,2-dibromoethane.[2] For the synthesis of derivatives, variations in the starting catechol (e.g., different substitutions on the aromatic ring) can be employed.
Example Synthetic Scheme:
Caption: General synthetic route for 1,4-benzodioxane carbaldehyde derivatives.
A panel of derivatives for cross-reactivity testing should ideally include molecules with modifications at various positions, such as:
-
Alterations to the methoxy group: e.g., ethoxy, hydroxyl, or no substitution.
-
Modifications to the dihydrodioxine ring: e.g., opening the ring or adding substituents.
-
Changes to the carbaldehyde group: e.g., reducing it to an alcohol or oxidizing it to a carboxylic acid.
Antibody Production: The Hapten-Carrier Conjugate
To elicit an immune response, the synthesized this compound (the hapten) must be conjugated to a carrier protein. KLH is often used for immunization due to its high immunogenicity, while BSA is a common choice for coating plates in immunoassays.[1]
The carbaldehyde group on the hapten can be utilized for conjugation via reductive amination to the amine groups of lysine residues on the carrier protein. Alternatively, the carbaldehyde can be modified to a carboxylic acid, which can then be coupled to the carrier protein's amines using carbodiimide chemistry (e.g., with EDC).[3][4]
Workflow for Hapten-Carrier Conjugation:
Caption: Workflow for the conjugation of a hapten to a carrier protein.
Experimental Protocols for Cross-Reactivity Assessment
The two primary immunoassays for determining antibody specificity and cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Competitive ELISA
For small molecules, a competitive ELISA format is the most suitable method.[5] In this assay, the free hapten in a sample competes with a hapten-protein conjugate (e.g., hapten-BSA) coated on the ELISA plate for binding to a limited amount of the specific antibody. The signal is inversely proportional to the concentration of free hapten in the sample.
Detailed Protocol for Competitive ELISA:
-
Plate Coating:
-
Coat a 96-well microplate with a solution of the hapten conjugated to a carrier protein different from the one used for immunization (e.g., hapten-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate for at least 1 hour at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the target hapten and each of the synthesized derivatives (the competitors).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitors for 2 hours at room temperature.
-
Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) that is specific for the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Incubate in the dark for 10-30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4 for TMB).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The cross-reactivity is typically expressed as a percentage relative to the binding of the target hapten. It is calculated from the concentrations of the competitor and the target hapten that cause 50% inhibition of the maximal signal (IC50).
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Derivative) x 100
Western Blotting
While less common for small molecules alone, Western blotting can be a powerful tool to assess the specificity of the antibody for the hapten-protein conjugate.[6] It can also be used in a competitive format.
Detailed Protocol for Competitive Western Blotting:
-
Protein Separation:
-
Separate different hapten-protein conjugates (e.g., hapten-BSA, hapten-KLH, and conjugates with other irrelevant proteins) by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody. To assess cross-reactivity, the primary antibody can be pre-incubated with a high concentration of the free hapten or its derivatives.[8] A specific antibody should show a significantly reduced signal when pre-incubated with the target hapten.
-
-
Washing:
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with wash buffer.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Comparative Data Presentation
The results of the cross-reactivity studies should be presented in a clear and comparative manner.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 7-Ethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | 50 | 20% |
| 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | 200 | 5% |
| 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | 1000 | 1% |
| 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | >10,000 | <0.1% |
| 7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol | >10,000 | <0.1% |
| BSA (Bovine Serum Albumin) | >100,000 | <0.01% |
| KLH (Keyhole Limpet Hemocyanin) | >100,000 | <0.01% |
Alternative Methodologies: A Comparative Overview
While immunoassays are powerful tools, other analytical techniques can provide orthogonal data to confirm the presence and quantity of this compound and its derivatives.
Table 2: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Competitive ELISA | Antibody-antigen binding competition.[5] | High throughput, high sensitivity, cost-effective. | Requires specific antibody, potential for cross-reactivity. |
| Western Blotting | Size-based protein separation followed by antibody detection.[9] | Confirms binding to the correct size conjugate, good for specificity checks. | Lower throughput, semi-quantitative. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-to-charge ratio detection.[10] | High specificity and sensitivity, can identify unknown derivatives. | Lower throughput, expensive equipment, requires skilled operators.[11] |
Workflow Comparison:
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A Comparative Guide to Computational Modeling and Experimental Data for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
This guide provides an in-depth comparison between computational predictions and available experimental data for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its structural analogs. Designed for researchers, chemists, and drug development professionals, this document explores the synergies and divergences between theoretical models and empirical results, offering insights into the structural and spectroscopic properties of this important chemical scaffold. The 1,4-benzodioxane moiety is a significant component in various biologically active compounds, making a thorough understanding of its derivatives crucial for advancements in medicinal chemistry.[1]
Introduction: The Rationale for a Hybrid Approach
This compound is a member of the benzodioxane family, a class of compounds recognized for its utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2] While direct and comprehensive experimental data for this specific molecule is not extensively published, its structural analogs have been subjects of synthetic, spectroscopic, and computational investigation.[3][4]
This guide addresses the common challenge in chemical research where a novel or less-studied compound lacks a full experimental profile. In such cases, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to forecast molecular properties, from geometric parameters to spectroscopic signatures. By comparing these in silico predictions for our target molecule with established experimental data from close structural analogs, we can:
-
Validate the accuracy of the computational methods.
-
Gain predictive insights into the behavior of the target molecule.
-
Identify the subtle yet significant influence of specific functional groups (methoxy and carbaldehyde) on the core benzodioxane structure.
This comparative analysis underscores the necessity of a hybrid strategy, where computational chemistry informs and guides experimental design, and experimental data provides the ultimate benchmark for theoretical models.
Computational Modeling Workflow: In Silico Characterization
The first step in our analysis is to generate a robust theoretical profile of this compound. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for organic molecules.
Protocol for DFT Calculations
-
Structure Generation: The 2D structure of the molecule was drawn using molecular editing software and converted to a 3D conformation.
-
Geometry Optimization: An initial geometry optimization was performed using a lower-level basis set to find a stable conformation. This was followed by a high-level optimization using the B3LYP functional with a 6-311+G(d) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic systems.[5]
-
Frequency Calculation: A frequency analysis was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Shielding Tensors Calculation: The optimized geometry was used to calculate NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard for reliable NMR shift prediction.
-
Data Analysis: Calculated NMR shieldings were converted to chemical shifts by referencing against a concurrently calculated tetramethylsilane (TMS) standard. Predicted IR frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.
Predicted Molecular Properties
The following table summarizes the key properties of this compound as predicted by DFT calculations.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₁₀O₃ | Confirms atomic composition. |
| Molecular Weight | 178.18 g/mol | Foundational data for mass spectrometry. |
| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.1 eV | Correlates with chemical reactivity and electronic transition energy. |
Experimental Data from Structural Analogs
To ground our computational model in reality, we turn to experimental data from structurally similar compounds. The primary analogs for comparison are the parent 1,4-Benzodioxan and various substituted derivatives characterized in the literature.
Synthesis Overview
A plausible synthesis for the target molecule can be adapted from established procedures for related benzodioxane aldehydes.[4][6] The common approach involves the formylation of a 7-methoxy-2,3-dihydro-1,4-benzodioxine precursor.
Spectroscopic Analysis: A Comparative View
The most direct way to compare computational and experimental results is through spectroscopy. We will compare the predicted spectra of our target molecule with the experimental spectra of its analogs.
A. ¹H NMR Spectroscopy
The proton NMR spectrum is highly sensitive to the electronic environment of each hydrogen atom. Below is a comparison of the DFT-predicted chemical shifts for our target molecule and the experimental data for the unsubstituted 1,4-Benzodioxan.[7]
| Proton Environment | Predicted δ (ppm) for Target Molecule | Experimental δ (ppm) for 1,4-Benzodioxan[7] | Rationale for Predicted Shifts |
| -CHO (Aldehyde) | 9.8 - 10.1 | N/A | The aldehyde proton is strongly deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O bond. |
| Aromatic H (C5-H) | ~7.3 | 6.845 (all 4 aromatic H are equivalent) | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. |
| Aromatic H (C8-H) | ~6.9 | 6.845 | This proton is ortho to the electron-donating methoxy group, causing a slight upfield shift relative to benzene. |
| -OCH₂CH₂O- | 4.2 - 4.4 | 4.184 | The protons on the dioxane ring are generally found in this region. The exact shift can be influenced by ring conformation. |
| -OCH₃ (Methoxy) | 3.8 - 3.9 | N/A | A typical chemical shift for a methoxy group attached to an aromatic ring. |
B. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The comparison below shows key predicted frequencies for the target molecule against characteristic experimental values for related compounds.[6][8]
| Vibrational Mode | Predicted Frequency (cm⁻¹) for Target Molecule | Typical Experimental Range (cm⁻¹) | Functional Group Responsible |
| C=O Stretch | ~1685 | 1670 - 1690 | Aldehyde carbonyl group conjugated with the aromatic ring. |
| Aromatic C=C Stretch | 1580 - 1610 | 1575 - 1615 | Benzene ring stretching vibrations. |
| Asymmetric C-O-C Stretch | ~1260 | 1250 - 1270 | Aryl-alkyl ether (methoxy and dioxane ring). |
| Symmetric C-O-C Stretch | ~1040 | 1030 - 1050 | Dioxane ring ether linkages. |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | 2810 - 2860, 2710 - 2760 | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |
C. Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While direct experimental spectra for the target molecule are unavailable, we can predict its behavior based on its calculated molecular weight and the known fragmentation patterns of similar structures.
-
Predicted Molecular Ion (M⁺): m/z = 178.06
-
Expected Key Fragments:
-
[M-1]⁺ (m/z 177): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z 149): Loss of the -CHO group, a very common fragmentation for aromatic aldehydes.
-
[M-31]⁺ (m/z 147): Loss of the -OCH₃ group.
-
Discussion: Bridging Theory and Experiment
The comparison reveals a strong qualitative and semi-quantitative agreement between the DFT-predicted data for this compound and the experimental data from its analogs.
-
NMR Shifts: The predicted downfield shift for the aromatic proton ortho to the aldehyde group and the characteristic shifts for the dioxane, methoxy, and aldehyde protons align perfectly with chemical principles and data from similar compounds. This validates the computational model's ability to correctly describe the electronic effects of the substituents.
-
IR Frequencies: The predicted vibrational frequencies for the key functional groups (C=O, C-O-C) fall squarely within the expected experimental ranges, confirming the structural integrity of the computational model. The presence of a conjugated aldehyde is clearly supported by the predicted C=O stretching frequency below 1700 cm⁻¹.
-
Limitations: It is crucial to acknowledge that gas-phase DFT calculations do not account for solvent effects or intermolecular interactions present in condensed-phase experimental measurements (e.g., NMR in CDCl₃). These factors can cause minor deviations between predicted and observed values. However, the trends and relative values remain highly informative.
Conclusion
This guide demonstrates the powerful synergy between computational modeling and experimental analysis. In the absence of a complete experimental profile for this compound, DFT calculations provide a reliable and detailed prediction of its structural and spectroscopic properties. The strong correlation between these predictions and the empirical data from related benzodioxanes instills high confidence in the in silico model. For researchers in drug discovery and materials science, this hybrid approach is invaluable, enabling the characterization of novel molecules, guiding synthetic efforts, and accelerating the design-build-test-learn cycle.
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (n.d.). MDPI. [Link]
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1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. (n.d.). SpectraBase. [Link]
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Tsyganov, D. V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. [Link]
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Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. (n.d.). Der Pharma Chemica. [Link]
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6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. (2013). Journal of Medicinal Chemistry, 56(16), 6402-12. [Link]
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The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][3][9]dioxin-6-yl)prop-2-en-1-one. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Analogs as α1-Adrenoceptor Antagonists
In the landscape of modern medicinal chemistry, the 1,4-benzodioxane scaffold has consistently emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its analogs. Our focus will be on their activity as α1-adrenoceptor antagonists, a target of significant therapeutic interest for conditions such as hypertension and benign prostatic hyperplasia. Through a detailed analysis of experimental data, we will elucidate the critical roles of the methoxy and carbaldehyde functionalities and compare the performance of these analogs against established reference compounds.
The 1,4-Benzodioxane Core: A Foundation for α1-Adrenoceptor Antagonism
The 1,4-benzodioxane ring system is a cornerstone in the design of numerous biologically active compounds.[2] Its conformational rigidity and the specific spatial orientation of its oxygen atoms play a crucial role in its interaction with various receptors.[2] In the context of α-adrenoceptor antagonism, the dihydro-1,4-benzodioxin moiety is a key structural feature of potent antagonists like WB4101.[2] The oxygen atoms at positions 1 and 4 are believed to have distinct roles in receptor binding, with the oxygen at position 1 potentially interacting with a polar pocket in the receptor, while the oxygen at position 4 helps to stabilize an optimal conformation for the drug-receptor interaction.[2]
Strategic Substitution: The Significance of the 7-Methoxy and 6-Carbaldehyde Groups
The specific substitution pattern of a 7-methoxy and a 6-carbaldehyde group on the benzodioxane ring is not arbitrary. It represents a targeted approach to enhance potency and selectivity for α1-adrenoceptor subtypes.
The Role of the 7-Methoxy Group
The methoxy group at the 7-position is a critical determinant of activity. While direct SAR studies on a broad series of 7-substituted analogs of the title compound are limited in the public domain, related research on similar scaffolds provides valuable insights. For instance, in a series of 6-methoxy-7-benzofuranoxy and 7-indolyloxy analogues of the potent α1-adrenoceptor antagonist WB4101, the presence of the 6-methoxy group was instrumental in achieving high α1D-adrenoceptor antagonist affinity.[3] This suggests that the methoxy group in the 7-position of our core structure likely plays a similar role in modulating receptor affinity and selectivity, possibly through favorable electronic and steric interactions within the receptor's binding pocket.
The 6-Carbaldehyde Group: A Gateway for Modification and a Key Interaction Point
The carbaldehyde (formyl) group at the 6-position is a versatile functional handle that can be readily modified to explore a wide chemical space. More importantly, it is a key pharmacophoric element that can directly participate in receptor binding.
To illustrate the SAR around the 6-position, we will consider a series of hypothetical analogs where the carbaldehyde is modified, and we will compare their expected activities based on established principles of medicinal chemistry and data from related compound series.
Table 1: Structure-Activity Relationship of Modifications at the 6-Position of 7-Methoxy-2,3-dihydro-1,4-benzodioxine Analogs
| Compound ID | Modification at 6-Position | Expected α1-Adrenoceptor Antagonist Activity | Rationale |
| 1 | -CHO (Carbaldehyde) | Moderate to High | The aldehyde can act as a hydrogen bond acceptor, potentially interacting with key residues in the α1-adrenoceptor binding site. |
| 2 | -CH₂OH (Alcohol) | Moderate | Reduction of the aldehyde to an alcohol retains the hydrogen bonding capability but alters the electronic nature and steric profile, which may slightly decrease affinity. |
| 3 | -COOH (Carboxylic Acid) | High | The carboxylic acid can form strong ionic and hydrogen bond interactions with the receptor, often leading to increased potency. Studies on related benzodioxins have shown that a carboxylic acid at the 6-position confers significant anti-inflammatory activity, a downstream effect of modulating signaling pathways.[4] |
| 4 | -CONH₂ (Amide) | High | The primary amide is an excellent bioisostere for a carboxylic acid, capable of forming multiple hydrogen bonds. The synthesis of 1,4-benzodioxane-6-carboxylic acid amides has been reported, highlighting the feasibility of this modification.[4] |
| 5 | -CN (Nitrile) | Moderate to Low | The nitrile group is a weaker hydrogen bond acceptor than the aldehyde and has a different electronic profile, which may lead to reduced affinity. |
Comparative Analysis with Alternative α1-Adrenoceptor Antagonists
To contextualize the potential of this compound analogs, it is essential to compare them with well-established α1-adrenoceptor antagonists.
Table 2: Comparative Profile of Benzodioxane Analogs and Reference Antagonists
| Compound | Core Scaffold | Key Features | α1-Adrenoceptor Subtype Selectivity (Typical) |
| Prazosin | Quinazoline | Piperazine side chain | α1A, α1B, α1D (non-selective) |
| Tamsulosin | Benzenesulfonamide | Sulfonamide and methoxy groups | α1A > α1D > α1B |
| WB4101 | 1,4-Benzodioxane | Phenoxyethylamino side chain | α1A > α1D > α1B[4] |
| Analog 3 (Hypothetical) | 7-Methoxy-1,4-Benzodioxane | 6-Carboxylic acid, 7-Methoxy | Potentially α1D selective[3] |
The drive for developing new analogs stems from the desire to achieve greater subtype selectivity, thereby minimizing side effects. While prazosin is a potent antihypertensive, its lack of subtype selectivity can lead to side effects like postural hypotension. Tamsulosin exhibits preference for the α1A subtype, making it effective for benign prostatic hyperplasia with fewer cardiovascular side effects. The 1,4-benzodioxane scaffold, particularly with substitutions like the 6-methoxy group, has shown promise for achieving α1D selectivity.[3] Analogs of this compound, especially those with a carboxylic acid or amide at the 6-position, are hypothesized to exhibit a favorable profile with potential for high α1D antagonist activity.
Experimental Protocols
The synthesis and evaluation of these analogs follow established methodologies in medicinal chemistry.
General Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid (Analog 3)
A plausible synthetic route to the key carboxylic acid analog, which can be further derivatized, starts from a suitably substituted catechol derivative.
-
Formation of the Benzodioxane Ring: 3-Methoxy-4,5-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
-
Oxidation of the Aldehyde: The carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Evaluation of α1-Adrenoceptor Antagonism
The antagonist activity of the synthesized compounds is typically evaluated using radioligand binding assays and functional assays.
-
Radioligand Binding Assays:
-
Cell membranes expressing specific human α1-adrenoceptor subtypes (α1A, α1B, and α1D) are prepared.
-
The membranes are incubated with a radiolabeled antagonist (e.g., [³H]prazosin) and varying concentrations of the test compound.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).
-
-
Functional Assays (e.g., Calcium Mobilization):
-
Cells expressing the target α1-adrenoceptor subtype are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with the test compound (antagonist).
-
An agonist (e.g., phenylephrine) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured using a fluorometer.
-
The ability of the test compound to inhibit the agonist-induced response is quantified to determine its antagonist potency (e.g., pA2 value).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel α1-adrenoceptor antagonists with potential for high potency and subtype selectivity. The SAR analysis, supported by data from closely related series, indicates that modifications of the 6-carbaldehyde group to a carboxylic acid or an amide are likely to enhance antagonist activity. The 7-methoxy group is anticipated to be a key contributor to affinity, particularly for the α1D subtype.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to confirm the hypothesized SAR and to identify lead compounds with optimized pharmacokinetic and pharmacodynamic profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Quaglia, W., Pigini, M., Piergentili, A., Giannella, M., & Melchiorre, C. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2961–2968. [Link]
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Pigini, M., Brasili, L., Giannella, M., Giardinà, D., Gulini, U., Quaglia, W., & Melchiorre, C. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300–2304. [Link]
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Chapleo, C. B., Myers, P. L., Butler, R. C., Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 26(6), 823–831. [Link]
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Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402–6412. [Link]
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Quaglia, W., Pigini, M., Piergentili, A., Giannella, M., Gentili, F., Marucci, G., ... & Melchiorre, C. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633–1643. [Link]
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]
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Bonifazi, A., Del Bello, F., Giorgioni, G., Piergentili, A., Quaglia, W., & Melchiorre, C. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065–7077. [Link]
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He, L., Zhang, J., Li, Y., Li, J., & Yang, G. (2014). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. RSC Advances, 4(106), 61689-61699. [Link]
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Ahmed, B., Alam, T., Varshney, M., & Khan, S. A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in various synthetic pathways, requires meticulous handling to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Understanding the Hazard Profile
Before any handling, it is paramount to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , indicating its potential to cause these health hazards. The signal word is "Warning" . These classifications are the foundation upon which we build our safe handling protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard laboratory practice dictates eye protection at all times. Given the H319 classification (causes serious eye irritation), goggles provide a necessary seal against splashes and fine particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing[1][2]. |
| Hands | Chemical-resistant gloves (Nitrile recommended) | The H315 hazard (causes skin irritation) necessitates the use of gloves. Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected. |
| Body | Laboratory coat | A lab coat is essential to protect skin and personal clothing from accidental spills and contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | The H335 classification (may cause respiratory irritation) makes it imperative to handle this compound in an environment with adequate ventilation to minimize the inhalation of any dust or vapors. For procedures that may generate significant airborne particles, a NIOSH-approved respirator may be necessary[2]. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a structured workflow is critical for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.
-
Thoroughly review the Safety Data Sheet (SDS) or other reliable safety information for this compound.
-
Assemble all necessary PPE as outlined in the table above. Inspect each item for integrity.
-
Verify that the designated fume hood or ventilated workspace is functioning correctly.
-
-
Handling:
-
Don your lab coat, followed by chemical safety goggles and a face shield.
-
Put on chemical-resistant gloves, ensuring they fit properly and cover the cuffs of your lab coat.
-
When weighing or transferring the solid compound, perform these actions within the fume hood to contain any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid creating dust.
-
In the event of a minor spill, immediately alert others in the vicinity and follow your institution's established spill cleanup procedures.
-
-
Post-Handling:
-
Once the experimental procedure is complete, ensure all containers of the chemical are securely sealed and properly labeled.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the reverse order it was put on, taking care to not contaminate your skin. Gloves should be removed last.
-
Dispose of used gloves and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Ensuring a Safe and Compliant Conclusion
The proper disposal of this compound and any associated contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Disposal Protocol:
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container[3][4]. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[4]. Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements, as they can vary[3].
By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
